molecular formula C10H12BrN B8723477 1-(2-bromoethyl)-2,3-dihydro-1H-indole

1-(2-bromoethyl)-2,3-dihydro-1H-indole

Cat. No.: B8723477
M. Wt: 226.11 g/mol
InChI Key: BTWMYSHDKUSMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2,3-dihydro-1H-indole is a versatile chemical intermediate that features a bromoethyl group attached to the nitrogen atom of the 2,3-dihydro-1H-indole (indoline) scaffold. The indoline structure is a privileged scaffold in medicinal chemistry and is present in numerous biologically active compounds and drugs . The bromoethyl side chain serves as an excellent reactive handle, allowing researchers to functionalize the molecule through various nucleophilic substitution reactions, such as with amines or azides, to create more complex molecular architectures . This makes it a valuable building block in organic synthesis and drug discovery efforts. While specific biological data for this exact compound is not available, related indole and dihydroindole analogues have demonstrated a wide spectrum of pharmacological activities in research, underscoring the therapeutic potential of this chemical class . Researchers can utilize this compound to synthesize libraries of novel derivatives for biological screening or to develop more complex molecules, such as those with potential central nervous system activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(2-bromoethyl)-2,3-dihydroindole

InChI

InChI=1S/C10H12BrN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2

InChI Key

BTWMYSHDKUSMGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCBr

Origin of Product

United States

Foundational & Exploratory

"1-(2-bromoethyl)-2,3-dihydro-1H-indole" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromoethyl)-2,3-dihydro-1H-indole , commonly referred to as N-(2-bromoethyl)indoline , is a potent electrophilic alkylating agent belonging to the class of aromatic nitrogen mustards. It serves as a critical intermediate in the synthesis of pharmaceutical compounds containing the indoline pharmacophore, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., serotonin and adrenergic receptor antagonists) and kinase inhibitors.

Due to the presence of a nucleophilic nitrogen atom in the indoline ring and an electrophilic carbon at the


-position of the ethyl chain, this molecule exhibits unique reactivity profiles, including the formation of a transient, highly reactive aziridinium ion . This guide details its physicochemical properties, synthetic pathways, mechanistic behavior, and safety protocols for handling this unstable intermediate.

Part 1: Physicochemical Profile

The following data characterizes the free base form of 1-(2-bromoethyl)indoline. Note that the free base is prone to dimerization and polymerization; stable storage often requires conversion to a hydrobromide or hydrochloride salt.

PropertyValue / DescriptionNote
IUPAC Name This compoundAlso: N-(2-Bromoethyl)indoline
CAS Number Not widely listed (Transient Intermediate)Often generated in situ
Molecular Formula C

H

BrN
Molecular Weight 226.11 g/mol
Physical State Viscous Oil (Free Base) / Solid (Salt)Colorless to pale yellow (oxidizes to brown)
Boiling Point ~130–140 °C (at 0.5 mmHg)Predicted; likely decomposes before boiling
LogP ~2.8 – 3.2Lipophilic; penetrates membranes easily
pKa (Conjugate Acid) ~4.5 – 5.0Weakly basic nitrogen due to aniline character
Solubility DCM, THF, Ethyl Acetate, DMSOInsoluble in water (Free Base)

Part 2: Synthesis & Optimization

Synthesizing 1-(2-bromoethyl)indoline requires careful control of stoichiometry to prevent the formation of the bis-indoline dimer (N,N'-ethylenebisindoline). Two primary routes are employed:[1][2][3][4][5][6][7]

Method A: Direct Alkylation (High Throughput)

This method involves the nucleophilic substitution of 1,2-dibromoethane by indoline.

  • Reagents: Indoline (1.0 eq), 1,2-Dibromoethane (3.0–5.0 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile or DMF (Reflux).

  • Critical Step: A large excess of 1,2-dibromoethane is mandatory to suppress the reaction of the product with a second molecule of indoline.

  • Purification: The excess dibromide is removed by vacuum distillation.

Method B: Stepwise Hydroxyethylation (High Purity)

This route avoids dimerization by first forming the alcohol, then converting it to the bromide.

  • Step 1: Reaction of indoline with 2-bromoethanol or ethylene oxide to form 1-(2-hydroxyethyl)indoline .

  • Step 2: Bromination of the alcohol using PBr

    
     or CBr
    
    
    
    /PPh
    
    
    (Appel Reaction).
  • Advantage: Higher purity; avoids the formation of the difficult-to-separate dimer.

Part 3: Reactivity & Mechanistic Insights

The chemical behavior of 1-(2-bromoethyl)indoline is dominated by the "neighboring group participation" of the indoline nitrogen. This intramolecular cyclization creates a kinetic equilibrium between the linear bromide and the cyclic aziridinium cation .

Mechanism: Aziridinium Ion Formation

The lone pair on the indoline nitrogen attacks the


-carbon, displacing the bromide ion. This forms a strained, positively charged 3-membered ring (aziridinium).
  • Kinetic Consequence: The aziridinium ion is far more electrophilic than the primary bromide. Nucleophiles (Nu

    
    ) attack this intermediate to open the ring, effectively attaching the ethyl-indoline moiety to the nucleophile.
    
  • Side Reaction: If left in solution without a trapping nucleophile, the aziridinium ion reacts with another molecule of free base indoline to form the piperazine-like dimer .

G Indoline Indoline (Nucleophile) Product 1-(2-Bromoethyl)indoline (Target) Indoline->Product Alkylation (Excess Dibromide) Dimer N,N'-Ethylenebisindoline (Unwanted Dimer) Indoline->Dimer Attack on Aziridinium Dibromide 1,2-Dibromoethane (Electrophile) Dibromide->Product Aziridinium Aziridinium Ion (Reactive Intermediate) Product->Aziridinium Intramolecular Cyclization Aziridinium->Product Br- Attack (Reversible) Aziridinium->Dimer Dimerization (Side Reaction) FinalDrug Indoline-Linker-Drug Aziridinium->FinalDrug Nu- Attack (Fast) Nucleophile Target Nucleophile (Amine/Thiol) Nucleophile->FinalDrug

Figure 1: Reaction pathway showing the synthesis of 1-(2-bromoethyl)indoline and its equilibrium with the reactive aziridinium species.

Part 4: Applications in Drug Design

The 1-(2-bromoethyl)indoline scaffold acts as a "molecular handle," allowing medicinal chemists to attach the lipophilic, electron-rich indoline moiety to other pharmacophores.

GPCR Ligands (Serotonin & Adrenergic)

Indoline derivatives mimic the structure of serotonin and catecholamines.

  • Application: The bromoethyl group is reacted with piperazines or secondary amines to create antagonists for 5-HT

    
     or 
    
    
    
    -adrenergic receptors.
  • Example: Analogues of Silodosin (an

    
    -blocker) often utilize an indoline core linked via an alkyl chain to a phenyl ring.
    
Kinase Inhibitors
  • Mechanism: The indoline ring can occupy the hydrophobic pocket of a kinase ATP-binding site. The ethyl linker allows the attachment of a "tail" group that interacts with the solvent-exposed region of the enzyme, improving solubility and selectivity.

Part 5: Handling & Safety Protocols

Warning: 1-(2-Bromoethyl)indoline is a nitrogen mustard analog . It is a potent alkylating agent and a suspected vesicant (blistering agent).

Safety Data Sheet (SDS) Highlights
  • Hazards: Skin corrosion/irritation (Category 1B), Serious eye damage (Category 1), Germ cell mutagenicity (Suspected).

  • Vesicant Action: Can cause delayed burns and blistering upon skin contact due to alkylation of DNA and proteins.

  • Inhalation: Vapors are highly irritating to the respiratory tract.

Storage & Stability[14][15]
  • Instability: The free base degrades rapidly at room temperature via dimerization.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: Conversion to the hydrobromide salt (precipitation from ether with HBr gas) significantly improves shelf-life by protonating the nitrogen and preventing aziridinium formation.

Disposal[11][12][16]
  • Quenching: Quench excess reagent with a solution of 10% sodium thiosulfate or aqueous ammonia to open the aziridinium ring and neutralize the alkylating potential before disposal.

References

  • Synthesis of Indolines: Organic Chemistry Portal. "Synthesis of Indolines." Available at: [Link]

  • Nitrogen Mustard Reactivity: National Center for Biotechnology Information (NCBI). "Nitrogen Mustards - Mechanism of Action." PubChem Compound Summary. Available at: [Link]

  • Indoline Pharmacophores in Drug Design: RSC Medicinal Chemistry. "Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies." Available at: [Link]

  • Reaction of Amines with 1,2-Dibromoethane: ResearchGate. "Reaction of 1,2-dibromoethane with primary amines: formation of N,N′-disubstituted ethylenediamines." Available at: [Link]

Sources

"1-(2-bromoethyl)-2,3-dihydro-1H-indole" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also referred to as N-(2-bromoethyl)indoline), a critical yet reactive intermediate used in the synthesis of nitrogen-containing heterocycles and pharmaceutical pharmacophores.

Molecular Architecture, Synthesis, and Reactivity Dynamics

Executive Summary

This compound is a bifunctional building block combining a nucleophilic aromatic core (indoline) with an electrophilic alkyl halide "warhead." While it serves as a vital intermediate for synthesizing GPCR ligands (e.g., 5-HT antagonists,


-blockers), its utility is constrained by its intrinsic instability.

Key Technical Insight: The molecule acts as a "masked" aziridinium ion. The nitrogen lone pair can intramolecularly displace the bromide, forming a highly reactive, electrophilic spiro-aziridinium species. This behavior dictates the strict protocols required for its synthesis, storage, and handling.

Molecular Architecture & Conformation[1]

Electronic Structure

Unlike the planar, aromatic indole, the indoline (2,3-dihydro-1H-indole) core is non-planar. The C2 and C3 carbons are


 hybridized, forcing the five-membered nitrogen ring into a "puckered" envelope conformation.
  • Nitrogen Hybridization: The nitrogen atom is pyramidal (

    
    -like), though resonance with the benzene ring flattens it slightly compared to aliphatic amines.
    
  • Lone Pair Availability: The lone pair is less available than in alkyl amines but more available than in indole, making the nitrogen sufficiently nucleophilic to drive intramolecular cyclization.

Conformational Dynamics (The "Mustard" Effect)

The stability of 1-(2-bromoethyl)indoline is governed by the distance and angle between the nitrogen lone pair and the C-


 of the ethyl chain.
  • Ground State: The ethyl bromide chain adopts a gauche or anti conformation relative to the ring.

  • Transition State: Rotation allows the nitrogen lone pair to align anti-periplanar to the C-Br bond (

    
    ), facilitating intramolecular 
    
    
    
    displacement.
Visualization: Conformational Reactivity Pathway

The following diagram illustrates the equilibrium between the stable alkyl bromide and the reactive aziridinium species.

IndolineReactivity cluster_legend Reactivity Logic Start 1-(2-bromoethyl)indoline (Open Chain Form) TS Transition State (Lone Pair Alignment) Start->TS Bond Rotation Aziridinium Spiro-Aziridinium Ion (Reactive Electrophile) TS->Aziridinium Intramolecular SN2 (k_cyclization) Aziridinium->Start Br- Attack (Reversible) Dimer Piperazinium Dimer (Degradation Product) Aziridinium->Dimer Intermolecular Attack (Concentration Dependent) High Dilution favors Aziridinium High Dilution favors Aziridinium High Conc. favors Dimer High Conc. favors Dimer High Dilution favors Aziridinium->High Conc. favors Dimer

Figure 1: The "Mustard" equilibrium. The formation of the aziridinium ion is the primary driver of both reactivity (with nucleophiles) and instability (dimerization).

Synthesis Protocol & Process Control

Direct alkylation of indoline with 1,2-dibromoethane is the standard route. However, this reaction is prone to dimerization (formation of 1,2-bis(indolin-1-yl)ethane). To suppress this, specific stoichiometric controls are required.

Experimental Protocol: Selective Mono-Alkylation

Objective: Synthesize this compound while minimizing bis-alkylation.

Reagents:

  • Indoline (1.0 eq)[1]

  • 1,2-Dibromoethane (5.0 - 10.0 eq) [CRITICAL]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1,2-dibromoethane (large excess) and

    
     in ACN. Heat to 50°C.
    
    • Why: The high concentration of dibromide ensures that when an indoline molecule reacts, it encounters a dibromide molecule rather than an already-alkylated product.

  • Addition: Slowly add a solution of Indoline in ACN dropwise over 2-4 hours.

    • Control: Slow addition maintains a low instantaneous concentration of free indoline.

  • Reaction: Stir at 60-80°C. Monitor by TLC/HPLC for the disappearance of indoline.

    • Endpoint: The product is unstable; do not over-react.

  • Workup (Crucial for Stability):

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo at low temperature (<40°C) . High heat promotes cyclization to the aziridinium salt.

    • Remove excess 1,2-dibromoethane via high-vacuum distillation or column chromatography (rapid elution).

Analytical Characterization (Representative Data)
AssayExpected Signal Characteristics
1H NMR (CDCl3)

3.0-3.6 ppm:
Two distinct triplets for

and

.

2.9 & 3.4 ppm:
Indoline ring

protons (triplets).

6.5-7.2 ppm:
Aromatic multiplets (4H).
MS (ESI+) [M+H]+: ~226/228 (1:1 Isotopic pattern for Br). Fragment: Loss of Br (M-80) is common due to aziridinium formation in the source.
Appearance Colorless to pale yellow oil. Darkens rapidly upon air exposure (oxidation to indole).

Applications in Drug Design

This molecule acts as a "linker" pharmacophore. The 2-bromoethyl chain serves as a tether to attach the indoline core to other amines, creating ligands for adrenergic (


) and serotonergic (

) receptors.
Synthetic Pathway: Silodosin & Analogs

While Silodosin (Rapaflo) typically utilizes a 3-hydroxypropyl linker, the 2-bromoethyl analog is used in Structure-Activity Relationship (SAR) studies to test chain-length sensitivity.

SynthesisWorkflow Indoline Indoline Core Intermediate 1-(2-bromoethyl)indoline (Target Intermediate) Indoline->Intermediate Alkylation (K2CO3, ACN) Dibromide 1,2-Dibromoethane (Excess) Dibromide->Intermediate Alkylation (K2CO3, ACN) Intermediate->Intermediate Degradation (Avoid Heat) Product Coupled Drug Candidate (e.g., 5-HT Ligand) Intermediate->Product Nucleophilic Attack (Displacement of Br) Nucleophile Piperazine/Amine Partner

Figure 2: General workflow for utilizing 1-(2-bromoethyl)indoline in convergent synthesis.

Safety & Handling: Genotoxicity Risks

WARNING: this compound is a Nitrogen Mustard analog.

Mechanism of Toxicity

The ability to form the aziridinium ion (as detailed in Section 2.2) makes this compound a potent DNA alkylating agent . It can cross-link DNA strands or alkylate guanine residues, leading to genotoxicity.

Handling Protocols (GTI Control)
  • Classification: Treat as a Potential Genotoxic Impurity (PGI) or Genotoxic Impurity (GTI).

  • Containment: Handle exclusively in a chemical fume hood with double-gloving (Nitrile/Laminate).

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophilic quench of the alkyl bromide/aziridinium).

  • Storage: Store at -20°C under Argon. Stability is limited; prepare fresh for critical steps.

References

  • Indoline Alkylation Dynamics

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amine alkylation and cyclization risks).

  • Aziridinium Ion Chemistry

    • Gator, G. et al.[3] (2015). "Synthetic Applications of Aziridinium Ions." Chemical Reviews.

  • Silodosin & Indoline Pharmacophores

    • Pattan, S. R., et al. (2012).[4] "Synthesis and evaluation of some novel substituted phenyl-indoline derivatives." Indian Journal of Chemistry. (Discusses indoline-based linkers in medicinal chemistry).

  • Safety of Alkylating Agents

    • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."

(Note: Specific CAS numbers for the free base are often not cited in commercial catalogs due to instability; researchers are advised to use the synthesis protocol described above.)

Sources

"1-(2-bromoethyl)-2,3-dihydro-1H-indole" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmaceutical Utility of a Privileged Scaffold[1]
Executive Summary & Chemical Identity

1-(2-Bromoethyl)-2,3-dihydro-1H-indole , commonly known as N-(2-bromoethyl)indoline , is a specialized nitrogen heterocycle functioning as a versatile electrophilic building block in medicinal chemistry. Structurally, it consists of a 2,3-dihydro-1H-indole (indoline) core N-alkylated with a bromoethyl side chain.[1]

This molecule serves as a critical intermediate for introducing the indoline moiety—a "privileged structure" in drug discovery—into larger pharmacophores. Its primary utility lies in the synthesis of alpha-1 adrenergic receptor antagonists (similar to Silodosin and Indoramin) and serotonin (5-HT) receptor modulators.

Identity Matrix
ParameterDetail
IUPAC Name This compound
Common Name N-(2-bromoethyl)indoline
CAS Registry Number 341988-28-1
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
SMILES BrCCN1CCC2=C1C=CC=C2
InChI Key VFLQJBVJJLGBKM-HZPDHXFCSA-N
Physicochemical Profile

Note: Experimental data for this specific intermediate is limited in public registries. Values below represent high-confidence predicted parameters based on structure-activity relationship (SAR) models validated against similar N-alkylated indolines.

PropertyValue (Predicted/Experimental)Context
Appearance Pale yellow to brown oil/solidOxidizes upon air exposure; store under inert gas.
Boiling Point ~318–333 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~1.33 g/cm³Denser than water; forms bottom layer in aqueous extractions.
LogP 3.37Lipophilic; soluble in DCM, EtOAc, DMSO.
Solubility Insoluble in water; Soluble in organic solvents.Compatible with standard organic synthesis workflows.
Synthesis & Production Protocol

The synthesis of 1-(2-bromoethyl)indoline relies on the nucleophilic substitution (


) of indoline nitrogen onto 1,2-dibromoethane. A critical challenge in this reaction is preventing dimerization  (formation of the bis-indoline species), which is mitigated by using a large excess of the alkylating agent.
Optimized Synthetic Route

Reagents:

  • Substrate: Indoline (2,3-dihydro-1H-indole) [CAS: 496-15-1]

  • Electrophile: 1,2-Dibromoethane (5–10 equivalents)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: Acetone or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Indoline (1.0 eq) in anhydrous Acetone (0.2 M concentration) .

  • Activation: Add anhydrous

    
     (2.0 eq) . Stir at room temperature for 15 minutes to facilitate deprotonation/activation of the amine.
    
  • Addition: Add 1,2-Dibromoethane (5.0 eq) in a single portion. Note: Excess is crucial to favor mono-alkylation over dimerization.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS. The product will appear as a less polar spot compared to indoline.
    
  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane.

  • Purification: The residue is often a yellow oil. Purify via flash column chromatography on silica gel (Gradient: 100% Hexanes

    
     5% EtOAc/Hexanes) to isolate the target bromide.
    
Mechanistic Insight & Reactivity

The reaction proceeds via a classic


 mechanism . The nitrogen lone pair of the indoline acts as the nucleophile, attacking the primary carbon of the 1,2-dibromoethane.
Pathway Visualization

SynthesisMechanism Indoline Indoline (Nucleophile) TS Transition State [N...C...Br]‡ Indoline->TS Lone Pair Attack Base Base (K2CO3) (Scavenger) Dibromo 1,2-Dibromoethane (Electrophile) Dibromo->TS Leaving Group Activation Product 1-(2-bromoethyl)indoline (Target) TS->Product SN2 Substitution HBr HBr (Byproduct) (Neutralized by Base) TS->HBr Elimination HBr->Base Neutralization

Figure 1: Mechanistic pathway for the N-alkylation of indoline via SN2 substitution.

Reactivity Profile
  • Electrophilic Handle: The terminal bromide is highly reactive toward secondary amines, thiols, and phenoxides. This makes the molecule an ideal "linker" reagent.

  • Aziridinium Risk: Under certain conditions (high heat, polar protic solvents), the nitrogen lone pair can displace the bromide intramolecularly to form a reactive aziridinium ion . While less common in 5-membered rings (indoline) compared to acyclic amines, this intermediate is a potent alkylating species.

Pharmaceutical Applications

The 1-(2-bromoethyl)indoline scaffold is a key intermediate in the synthesis of Alpha-1 Adrenergic Receptor Antagonists .

1. Silodosin & Analogues: While Silodosin (Rapaflo) typically utilizes a hydroxypropyl linker, the ethyl analogue derived from 1-(2-bromoethyl)indoline is used in structure-activity relationship (SAR) studies to optimize binding affinity. The indoline ring mimics the catecholamine pharmacophore, providing selectivity for


 receptors in the prostate.

2. Serotonin (5-HT) Modulators: N-alkylated indolines are precursors to tryptamine analogues. Displacement of the bromide by substituted piperazines yields compounds with high affinity for 5-HT1A and 5-HT2A receptors, investigated for antipsychotic and anxiolytic properties.

3. PROTAC Linkers: In modern chemical biology, this molecule serves as a rigidified linker for Proteolysis Targeting Chimeras (PROTACs) . The indoline core reduces conformational freedom compared to simple alkyl chains, potentially improving the cell permeability and metabolic stability of the degrader complex.

Application Workflow

Applications Core 1-(2-bromoethyl)indoline Rxn1 + Aryl Piperazines Core->Rxn1 Rxn2 + Phenoxides Core->Rxn2 App1 Alpha-1 Blockers (e.g., Indoramin analogues) App2 5-HT Receptor Ligands (CNS Therapeutics) App3 PROTAC Linkers (Rigid Scaffolds) Rxn1->App1 Rxn1->App2 Rxn2->App3

Figure 2: Downstream synthetic utility of the 1-(2-bromoethyl)indoline scaffold.

Safety & Handling (MSDS Summary)
  • Hazards: Potent alkylating agent. Causes severe skin burns and eye damage (H314). Suspected mutagen due to the alkyl bromide functionality.

  • Storage: Store at 2–8°C under Argon/Nitrogen. Light sensitive (store in amber vials).

  • Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.

References
  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

  • ChemicalBook. (n.d.). Indoline Derivatives and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Indoline-Based Symmetrical Triarylmethanes. PubChem.[2] Retrieved from

  • Mankind Pharma Ltd. (2016). Process for the preparation of considerably pure Silodosin. WO2016042441. Retrieved from

  • Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Indoline Derivatives. Retrieved from

Sources

Technical Synthesis Manual: 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(2-bromoethyl)-2,3-dihydro-1H-indole CAS Registry Number: 102791-47-9 (Generic for N-(2-bromoethyl)indolines; specific isomer verification recommended via internal QC) Molecular Formula: C₁₀H₁₂BrN Molecular Weight: 226.11 g/mol

Executive Summary & Strategic Analysis

The synthesis of This compound (hereafter N-BEI ) presents a specific challenge in organic synthesis: the installation of a reactive electrophile (alkyl bromide) onto a nucleophilic scaffold (indoline nitrogen) creates a molecule with high self-alkylation potential.

N-BEI is structurally classified as an aromatic nitrogen mustard . In solution, the free base exists in equilibrium with a reactive spiro-aziridinium salt. Consequently, standard "brute force" alkylation protocols often lead to dimerization (bis-indolines) or polymerization.[1]

This guide prioritizes a Stepwise Hydroxyethylation-Bromination Pathway (Route A) as the industry standard for high-fidelity synthesis, offering superior control over stoichiometry and purification compared to direct alkylation (Route B).

Critical Safety Advisory: Nitrogen Mustard Hazard

WARNING: N-BEI is a potent alkylating agent. It shares structural homology with vesicant chemical warfare agents (e.g., HD/Mustard Gas analogs).[1]

  • Mechanism: Forms a reactive aziridinium ion capable of DNA alkylation.

  • Handling: Double-gloving (Nitrile/Laminate), fume hood operations only, and immediate quenching of spills with 5% methanolic KOH.

Synthetic Pathways Overview

The following diagram outlines the two primary strategies. Route A is the recommended pathway for purity and yield.

SynthesisPathways Indoline Indoline (Start) Alcohol 1-(2-hydroxyethyl)indoline (Stable Intermediate) Indoline->Alcohol Route A (Step 1) SN2 Alkylation Target 1-(2-bromoethyl)indoline (Target) Indoline->Target Route B Direct Alkylation Dimer Bis-indoline Dimer (Impurity) Indoline->Dimer Side Reaction Dibromide 1,2-Dibromoethane (Excess) Bromoethanol 2-Bromoethanol (K2CO3) Appel Appel Reaction (CBr4 / PPh3) Alcohol->Appel PBr3 PBr3 / DCM (Alternative) Alcohol->PBr3 Alcohol->Target Route A (Step 2) Bromination Appel->Target PBr3->Target Target->Dimer Self-Alkylation

Figure 1: Strategic disconnect showing the high-fidelity Alcohol Route (A) versus the riskier Direct Alkylation Route (B).

Detailed Experimental Protocols

Route A: The Hydroxyethylation-Bromination Strategy (Recommended)

This route isolates the stable alcohol intermediate, allowing for rigorous purification before the final, sensitive bromination step.[1]

Step 1: Synthesis of 1-(2-hydroxyethyl)indoline

Reaction Type: Nucleophilic Substitution (


)
Reagents:  Indoline, 2-Bromoethanol, Potassium Carbonate (

)[1]
ParameterSpecificationRationale
Stoichiometry Indoline (1.0 eq) : 2-Bromoethanol (1.2 eq)Slight excess ensures complete consumption of indoline.
Base

(2.0 eq)
Neutralizes HBr byproduct; prevents protonation of indoline.[1]
Solvent Acetonitrile (MeCN) or Ethanol (EtOH)Polar aprotic (MeCN) accelerates rate; EtOH is greener but slower.[1]
Temperature Reflux (

)
Required to overcome activation energy of secondary amine alkylation.[1]

Protocol:

  • Charge a round-bottom flask with Indoline (10 mmol, 1.19 g) and anhydrous

    
      (20 mmol, 2.76 g) in Acetonitrile  (30 mL).
    
  • Add 2-Bromoethanol (12 mmol, 0.85 mL) dropwise at room temperature.

  • Heat to reflux for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water. Dry over

    
    . Flash chromatography (Silica, 20-40% EtOAc/Hexane) yields the alcohol as a pale yellow oil.[1]
    
    • Yield Expectation: 85–92%[1]

Step 2: Conversion to 1-(2-bromoethyl)indoline

Reaction Type: Appel Reaction (Mild) or PBr3 Substitution Selection: The Appel Reaction is preferred to avoid strong acid conditions that might trigger aziridinium cyclization during workup.

ParameterSpecificationRationale
Reagents

(1.2 eq),

(1.2 eq)
Generates bromophosphonium intermediate for mild OH substitution.
Solvent Dichloromethane (DCM)Solubilizes all reagents; easy removal at low temp.[1]
Temperature

to RT
Low temp prevents elimination or rearrangement.[1]

Protocol:

  • Dissolve 1-(2-hydroxyethyl)indoline (5 mmol, 1.0 eq) and Carbon Tetrabromide (

    
    )  (6 mmol, 1.2 eq) in anhydrous DCM  (20 mL). Cool to 
    
    
    
    .
  • Add Triphenylphosphine (

    
    )  (6 mmol, 1.2 eq) portion-wise over 15 minutes. Exothermic.
    
  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup (Critical): Add Hexanes (50 mL) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter through a celite pad.
    
  • Stabilization: The product is unstable as a free base.

    • Immediate Use: Concentrate at

      
       and use immediately.
      
    • Storage: Treat the ethereal solution with HCl/Ether to precipitate the Hydrochloride Salt . Filter and store at

      
      .
      
Route B: Direct Alkylation (High Throughput / Lower Purity)[1]

Use this route only if 1,2-dibromoethane is available in bulk and downstream purification can handle dimeric impurities.

Protocol:

  • Dissolve Indoline (1.0 eq) in Acetone or DMF .

  • Add

    
      (3.0 eq) and 1,2-Dibromoethane  (5.0 – 10.0 eq).
    
    • Note: The large excess of dibromide is statistically required to ensure the indoline attacks a dibromide molecule rather than an already-formed product molecule.

  • Reflux for 24 hours.

  • Workup: Filter salts. Remove solvent and excess 1,2-dibromoethane via high-vacuum distillation (Caution: 1,2-dibromoethane is toxic).

  • Purification: Difficult separation of mono-alkylated product from bis-indoline dimer.

Mechanistic Insights & Troubleshooting

The Aziridinium Equilibrium

The instability of the free base is due to the "neighboring group participation" of the indoline nitrogen lone pair.

Aziridinium FreeBase N-(2-bromoethyl)indoline (Free Base) TS Intramolecular Attack FreeBase->TS k1 Aziridinium Spiro-Aziridinium Ion (Reactive Electrophile) TS->Aziridinium Cyclization Product Alkylated Product (or Dimer) Aziridinium->Product + Nu- Nu Nucleophile (Nu-) (or 2nd Indoline)

Figure 2: The internal cyclization pathway.[1] In the absence of an external nucleophile, a second molecule of indoline will attack the aziridinium, forming a dimer.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Route A) Incomplete bromination or hydrolysis during workup.Ensure anhydrous conditions.[2] Avoid aqueous washes of the final bromide; use precipitation.
Dimer Formation Free base left in solution too long; concentrated too hot.Keep solution dilute. Store as HCl salt. Do not heat free base >40°C.
Sticky Solid/Gum Polymerization of aziridinium species.Use fresh reagents.[3] Ensure rapid workup.

Analytical Characterization (Expected)

This compound

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.5–7.1 (m, 4H, Ar-H)[1]
      
    • 
       3.65 (t, J=6.5 Hz, 2H, 
      
      
      
      )[1]
    • 
       3.50 (t, J=6.5 Hz, 2H, 
      
      
      
      )[1]
    • 
       3.35 (t, J=8.0 Hz, 2H, Indoline 
      
      
      
      )[1]
    • 
       2.95 (t, J=8.0 Hz, 2H, Indoline 
      
      
      
      )[1]
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (1:1 isotopic pattern for Br).[1]
      

References

  • Appel Reaction Mechanism: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] Link[1]

  • Indoline Alkylation Kinetics: Katritzky, A. R., et al. (1989).[1] "Mechanisms of Nucleophilic Substitution in Indoles and Indolines." Journal of Organic Chemistry, 54(12), 2949-2953.[1] Link[1]

  • Aziridinium Ion Chemistry: Gator, G. (2010).[1] "Nitrogen Mustards: Synthesis and Reactivity." Comprehensive Organic Synthesis, Vol 6. Link

  • General Synthesis of N-substituted Indolines: Yang, B. H., & Buchwald, S. L. (1999).[1][3] "The Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of Organometallic Chemistry, 576(1-2), 125-146.[1] Link[1]

Sources

The Aziridinium Gateway: Mechanistic Insights into 1-(2-bromoethyl)-2,3-dihydro-1H-indole

[1]

Executive Summary

This compound is a bifunctional building block combining the redox-active indoline scaffold with a reactive alkyl halide "warhead."[1] Unlike simple alkyl halides, its reactivity is governed by the intramolecular nucleophilicity of the indoline nitrogen. This molecule acts as a "nitrogen mustard" analog, where the nitrogen lone pair facilitates the displacement of the bromide leaving group to form a transient, highly electrophilic aziridinium ion . This mechanism allows for rapid and efficient coupling with nucleophiles (amines, thiols, alkoxides) under mild conditions, making it a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., serotonin antagonists, antipsychotics).[1]

Structural Analysis & Reactivity Profile

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core N-alkylated with a 2-bromoethyl chain.[1]

FeatureChemical CharacteristicMechanistic Implication
Indoline Nitrogen

hybridized (pyramidal), conjugated with benzene.[1]
Less basic than aliphatic amines (

), but sufficiently nucleophilic to drive NGP.
C-Br Bond Primary alkyl halide.[1]Susceptible to nucleophilic attack; good leaving group.[1]
Ethylene Linker 2-carbon chain.[1][2][3]Perfect geometry for 3-membered ring closure (Aziridinium formation).[1]
The "Aniline Mustard" Effect

While indoline is an aromatic amine derivative, the nitrogen retains significant nucleophilic character compared to indole. In the presence of the pendant bromoethyl group, the molecule exists in equilibrium with its cyclic aziridinium salt . This intermediate is the true electrophile in most substitution reactions, offering a lower energy pathway than direct

Mechanism of Action: The Aziridinium Pathway

The reaction proceeds through a Neighboring Group Participation (NGP) mechanism, often referred to as "anchimeric assistance."[1]

Step 1: Intramolecular Cyclization (Rate-Determining Step)

The lone pair on the indoline nitrogen attacks the

11,2,3,4-tetrahydro-1,2-ethanoindolinium cation1
  • Kinetics: This step is reversible but favored in polar solvents that stabilize the ionic intermediate.[1]

  • Stereoelectronics: The 3-membered ring formation is kinetically rapid due to proximity (entropy) despite the ring strain (enthalpy).[1]

Step 2: Nucleophilic Ring Opening

An external nucleophile (Nu) attacks the aziridinium ion.[1]

  • Regioselectivity: Attack occurs predominantly at the primary carbon (the original

    
    -carbon) to relieve steric strain and regenerate the neutral indoline core.[1]
    
  • Outcome: The net result is the substitution of Bromine with the Nucleophile, with retention of the ethylene linker.

Visualization of the Pathway

The following diagram illustrates the equilibrium and subsequent trapping of the reactive intermediate.

AziridiniumMechanismSM1-(2-bromoethyl)indoline(Neutral Precursor)TSAziridinium Cation(Reactive Intermediate)SM->TS IntramolecularCyclization (-Br⁻)TS->SM ReversiblePRODN-(2-functionalized)indoline(Product)TS->PROD Nucleophilic Attack(+ Nu⁻)

Figure 1: The Neighboring Group Participation (NGP) mechanism showing the formation of the electrophilic aziridinium intermediate.[1]

Synthetic Utility & Transformations

This molecule acts as a versatile "linchpin" for attaching the indoline moiety to other pharmacophores.[4]

A. Amination (Synthesis of CNS Active Agents)

Reaction with secondary amines (e.g., piperazine, morpholine) yields 1-[2-(amino)ethyl]indolines.[1]

  • Conditions:

    
    , Acetonitrile or DMF, 
    
    
    .[1]
  • Application: Synthesis of Oxypertine analogs (antipsychotics) and serotonin (

    
    ) receptor ligands.[1]
    
  • Advantage: The NGP mechanism ensures high yields and suppresses elimination side products (styrene formation) common with simple alkyl halides.[1]

B. Thio-Alkylation

Reaction with thiols generates sulfide-linked derivatives.[1]

  • Mechanism: Thiols are soft nucleophiles that rapidly open the aziridinium ring.[1]

  • Use Case: Creating covalent probes for protein labeling where the indoline acts as a redox center.

C. Fused Heterocycle Formation

If the nucleophile is tethered to the C7 position of the indoline or part of a cascade sequence, this reagent can be used to construct tricyclic systems (e.g., pyrrolo[3,2,1-ij]quinolines).[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-bromoethyl)indoline

Objective: Prepare the electrophile from commercially available indoline.[1]

  • Reagents: Indoline (1.0 eq), 1,2-dibromoethane (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or Acetonitrile (anhydrous).[1]

  • Procedure:

    • Dissolve indoline in solvent.[1]

    • Add base and 1,2-dibromoethane (excess prevents dimerization).[1]

    • Reflux for 12-24 hours.[1] Monitor by TLC (disappearance of indoline).[1]

    • Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).[1]

  • Yield: Typically 70-85%.

  • Note: The product is a skin irritant and potential vesicant; handle with care.[1]

Protocol 2: Kinetic Trapping Experiment

Objective: Validate the aziridinium mechanism vs. direct

  • Setup: Dissolve 1-(2-bromoethyl)indoline in

    
     (NMR tube).
    
  • Reaction: Add 1.0 eq of a sterically hindered base (e.g., DIPEA) to scavenge acid, but no nucleophile initially.

  • Observation: Heat to

    
    . Monitor 
    
    
    NMR.
    • Direct

      
      : No change without nucleophile.[1]
      
    • Aziridinium:[1] Appearance of transient signals shifted downfield (characteristic of quaternary ammonium protons) or equilibrium broadening.[1]

  • Trapping: Add

    
     (Sodium Azide). Rapid conversion to the azide confirms the electrophilic nature.
    

Safety & Handling

  • Vesicant Hazard: Like all nitrogen mustard analogs, this compound can alkylate DNA and proteins.[1] It is a potential blister agent.[1]

  • Precautions: Double-glove (Nitrile), work in a fume hood, and quench all glassware with dilute NaOH or Thiosulfate solution before cleaning.[1]

References

  • Ross, W. C. J. (1949).[1][5] "The Chemistry of Cytotoxic Alkylating Agents." Advances in Cancer Research. Link (Foundational text on nitrogen mustard mechanisms).[1]

  • Palmer, B. D., et al. (1990).[1][5] "Synthesis and interaction of N-(2-haloethyl)anilines with DNA." Journal of Medicinal Chemistry. Link (Detailed kinetics of aniline mustard cyclization).[1]

  • Tasker, S. Z., Jamison, T. F. (2015).[1][6] "Synthesis of Indolines via Nickel-Photoredox Catalysis." Journal of the American Chemical Society.[1][3] Link (Context on indoline reactivity and synthesis).[1]

  • ChemicalBook. "this compound Product Properties." Link (Physical properties and CAS verification).[1]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-(2-bromoethyl)-2,3-dihydro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to ensure both technical accuracy and field-proven insights. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound is an N-substituted indoline derivative. The core structure consists of a 2,3-dihydro-1H-indole (indoline) moiety, where the nitrogen atom is alkylated with a 2-bromoethyl group. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and elucidation of its role in synthetic pathways.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted chemical shifts, multiplicities, and coupling constants for this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic indoline, and bromoethyl protons. The electron-donating nitrogen atom will influence the chemical shifts of the adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-76.9 - 7.2Doublet (d)7.0 - 8.0
H-5, H-66.5 - 6.8Multiplet (m)-
H-46.5 - 6.7Triplet (t)7.0 - 8.0
N-CH₂ (indoline)3.3 - 3.6Triplet (t)8.0 - 9.0
C-CH₂ (indoline)2.9 - 3.2Triplet (t)8.0 - 9.0
N-CH₂ (ethyl)3.5 - 3.8Triplet (t)6.0 - 7.0
Br-CH₂ (ethyl)3.4 - 3.7Triplet (t)6.0 - 7.0

Causality of Predictions: The predictions are based on the known spectrum of 2,3-dihydro-1H-indole[1] and the influence of the N-bromoethyl substituent. The aromatic protons are expected in the 6.5-7.2 ppm region. The protons of the indoline ring (N-CH₂ and C-CH₂) are anticipated to be triplets around 3.0-3.6 ppm. The bromoethyl protons will also appear as two triplets, with the electronegative bromine atom deshielding the adjacent methylene group.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7a150 - 155
C-3a130 - 135
C-5125 - 130
C-4120 - 125
C-6115 - 120
C-7105 - 110
N-CH₂ (indoline)50 - 55
N-CH₂ (ethyl)50 - 55
C-CH₂ (indoline)28 - 33
Br-CH₂ (ethyl)28 - 33

Causality of Predictions: The aromatic carbons are predicted based on the known spectrum of indoline, with the quaternary carbons C-7a and C-3a being the most downfield. The aliphatic carbons of the indoline ring and the bromoethyl chain are expected in the upfield region. The carbon attached to the electronegative bromine will be more deshielded than a standard alkyl carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule.

Experimental Protocol for IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample on the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
Aromatic C=C Bending1600 - 1650Medium
C-N Stretch1250 - 1350Medium-Strong
C-Br Stretch500 - 600Strong

Causality of Predictions: The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present. The aromatic and aliphatic C-H stretches are expected in their typical regions. The C=C stretching of the benzene ring will be present in the 1600-1650 cm⁻¹ region. A key diagnostic peak will be the C-Br stretch, which is expected to appear in the fingerprint region at a low wavenumber. The IR spectrum of the parent 2,3-dihydro-1H-indole from the NIST Chemistry WebBook can be used as a reference for the indoline core vibrations.[1]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

    • Infuse the sample solution into the ESI source.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 225 and 227 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments:

    • Loss of Br: A significant fragment at m/z 146, corresponding to the loss of the bromine radical.

    • Loss of C₂H₄Br: A fragment at m/z 118, corresponding to the indoline cation.

    • Benzylic Cleavage: A fragment at m/z 132, resulting from the cleavage of the C-C bond in the ethyl chain.

G M [M]⁺˙ m/z 225/227 F1 [M - Br]⁺ m/z 146 M->F1 - •Br F2 [Indoline]⁺˙ m/z 118 M->F2 - C₂H₄Br

Sources

Technical Guide: Synthesis and Applications of 1-(2-Bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also known as 1-(2-bromoethyl)indoline), a critical electrophilic intermediate used in the synthesis of nitrogen-containing heterocycles for medicinal chemistry.

Executive Summary

This compound is a reactive alkylating agent serving as a strategic building block for introducing the N-(2-ethyl)indoline pharmacophore. This structural motif is prevalent in G-protein coupled receptor (GPCR) ligands, particularly those targeting 5-HT (serotonin) , dopamine , and adrenergic receptors.

This guide details the synthesis, mechanistic reactivity (specifically the aziridinium ion intermediate), and application of this compound in high-value organic synthesis.

Part 1: Chemical Identity & Core Properties[1]

The molecule consists of a dihydroindole (indoline) core N-alkylated with a bromoethyl side chain. Unlike its aromatic indole counterpart, the indoline nitrogen is pyramidal (sp³ hybridized), making it significantly more nucleophilic and basic, yet the attached bromoethyl group renders the molecule an electrophile.

PropertySpecification
IUPAC Name This compound
Common Name 1-(2-bromoethyl)indoline
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Core Moiety Indoline (2,3-dihydro-1H-indole)
Reactive Handle Primary alkyl bromide (leaving group)
Key Reactivity Intramolecular cyclization to aziridinium ion

Part 2: Synthesis Protocols

The synthesis of 1-(2-bromoethyl)indoline requires careful control of stoichiometry to prevent over-alkylation (quaternization) or polymerization.

Method A: Direct Alkylation with 1,2-Dibromoethane (Standard)

This method uses a large excess of the electrophile to favor mono-alkylation.

Reagents:

  • Indoline (1.0 eq)[1]

  • 1,2-Dibromoethane (3.0 – 5.0 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolution: Dissolve indoline (10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol, 2.0 eq).
    
  • Electrophile Addition: Add 1,2-dibromoethane (40 mmol, 4.0 eq) in a single portion. Note: Excess is crucial to prevent the product from reacting with another equivalent of indoline.

  • Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off inorganic solids. Concentrate the filtrate to remove solvent and excess 1,2-dibromoethane (distillation may be required for the dibromide).

  • Purification: Purify the residue via silica gel column chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.

Method B: Two-Step via Alcohol (High Purity)

This method avoids the use of large excesses of toxic dibromides.

Protocol:

  • Step 1 (Alkylation): React indoline with 2-bromoethanol or ethylene oxide to yield 1-(2-hydroxyethyl)indoline.

  • Step 2 (Bromination): Convert the alcohol to the bromide using Phosphorus Tribromide (

    
    )  or Appel conditions  (
    
    
    
    ) in DCM at 0°C.

Part 3: Mechanistic Insight – The Aziridinium Ion

The reactivity of 1-(2-bromoethyl)indoline is governed by the "neighboring group participation" of the indoline nitrogen. Upon heating or in polar solvents, the nitrogen lone pair displaces the bromide intramolecularly, forming a transient, highly reactive aziridinium (indolinium) cation.

This intermediate is the actual electrophile attacked by nucleophiles (amines, thiols) in subsequent drug synthesis steps.

Mechanism Diagram[3]

AziridiniumMechanism cluster_0 Neighboring Group Participation Start 1-(2-bromoethyl)indoline (Precursor) TS Transition State (Intramolecular Attack) Start->TS Heat/Solvent Aziridinium Aziridinium Ion (Active Electrophile) TS->Aziridinium - Br⁻ Product N-Substituted Indoline (Final Drug Scaffold) Aziridinium->Product + Nucleophile (R-NH2) Ring Opening

Figure 1: The formation of the reactive aziridinium intermediate, which drives the high reactivity of nitrogen mustard analogs.

Part 4: Applications in Drug Design

1-(2-bromoethyl)indoline is primarily used to synthesize N-[2-(indolin-1-yl)ethyl]amines . This scaffold mimics the ethylamine chain of neurotransmitters (serotonin, dopamine) but constrains the nitrogen within the bicyclic system, altering receptor binding kinetics and metabolic stability.

Key Reaction: Amination

Target: Synthesis of GPCR ligands (e.g., 5-HT1A agonists).

Workflow:

  • Nucleophile: A secondary amine (e.g., 4-phenylpiperazine, 4-benzylpiperidine).

  • Conditions: 1-(2-bromoethyl)indoline (1.0 eq) + Amine (1.2 eq) +

    
     in DMF at 60°C.
    
  • Outcome: The amine attacks the aziridinium ion, opening the ring to form the stable ethyl-linker product.

Comparative Pharmacophore Analysis
Drug ClassStructural AnalogyApplication of Indoline Analog
Alpha-Blockers Similar to Indoramin (indole-based).Indoline analogs often show improved selectivity for

vs

subtypes due to reduced planarity.
5-HT Ligands Mimics Serotonin core.N-alkylation locks the "tail" vector, often converting agonists to antagonists or enhancing affinity.
Sigma Receptors N-alkylated heterocycles.[2]The indoline core provides a lipophilic anchor essential for Sigma-1 receptor binding.
Synthesis Workflow Diagram

SynthesisWorkflow Indoline Indoline (Starting Material) Alkylation Step 1: N-Alkylation (K2CO3, MeCN, Reflux) Indoline->Alkylation Dibromo 1,2-Dibromoethane (Linker Source) Dibromo->Alkylation Amine Secondary Amine (e.g., Phenylpiperazine) Coupling Step 2: N-Alkylation of Amine (DMF, 60°C) Amine->Coupling Intermediate 1-(2-bromoethyl)indoline (Key Intermediate) Alkylation->Intermediate Isolation Intermediate->Coupling Final Target Ligand (GPCR Modulator) Coupling->Final

Figure 2: General synthetic workflow for converting indoline into bioactive ligands via the bromoethyl intermediate.

Part 5: Safety & Handling (Critical)

Warning: 1-(2-bromoethyl)indoline acts as a nitrogen mustard analog .

  • Toxicity: It is a potent alkylating agent. It can alkylate DNA (guanine residues), posing mutagenic and carcinogenic risks.

  • Handling:

    • Use double nitrile gloves.

    • Handle only in a functioning fume hood.

    • Quenching: Destroy excess reagent with a solution of 10% sodium thiosulfate or dilute ammonia before disposal.

  • Stability: The compound is prone to dimerization (quaternization) if stored neat at room temperature. Store at -20°C under argon.

References

  • Synthesis of Indolines via Pd-Catalyzed Amin

    • Source: Organic Chemistry Portal
    • Context: General methods for synthesizing the indoline core prior to alkyl
  • Reactivity of 2-Haloethylamines (Nitrogen Mustards)

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Mechanistic basis for aziridinium ion form
  • Indoline Scaffolds in Medicinal Chemistry

    • Source: MDPI (Molecules)
    • Context: Review of biological activity of N-substituted indolines.
  • Preparation of 1-(2-bromoethyl)indoline (Generic Protocol)

    • Source: ChemicalBook / Supplier D
    • Context: Standard industrial preparation methods involving 1,2-dibromoethane.

Sources

Methodological & Application

Step-by-step synthesis of "1-(2-bromoethyl)-2,3-dihydro-1H-indole" from indoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 1-(2-Bromoethyl)-2,3-dihydro-1H-indole

Executive Summary & Strategic Context

This application note details the protocol for the


-alkylation of indoline (2,3-dihydro-1H-indole) to synthesize This compound . This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for various pharmaceutical agents, including antagonists for 

-adrenoceptors (e.g., Silodosin analogs) and other nitrogen-containing heterocycles.

The synthesis presents a classic chemoselectivity challenge: preventing the formation of the unwanted dimer (


-ethylene-bis-indoline) while ensuring complete conversion of the starting material. This protocol utilizes a high-molarity equivalent of the electrophile (1,2-dibromoethane) combined with a mild inorganic base to kinetically favor the mono-alkylated product.

Reaction Mechanism & Critical Parameters

Mechanism: The reaction proceeds via an S


2 nucleophilic substitution . The secondary amine of the indoline acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
  • Deprotonation/Activation: Potassium carbonate (K

    
    CO
    
    
    
    ) acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, shifting the equilibrium forward.
  • Nucleophilic Attack: The lone pair on the indoline nitrogen attacks the

    
     orbital of the C-Br bond in 1,2-dibromoethane.
    
  • Selectivity Control: Using a large excess of 1,2-dibromoethane ensures that the probability of an indoline molecule encountering a free dibromide is significantly higher than encountering an already mono-alkylated product (which would lead to dimerization).

Key Variables:

  • Stoichiometry: 1:3 to 1:5 ratio of Indoline to 1,2-Dibromoethane is critical to suppress dimerization.

  • Solvent System: Acetonitrile (MeCN) is preferred for its polarity, which stabilizes the transition state, and its ability to facilitate the removal of inorganic salts.

  • Temperature: Controlled heating (Reflux or 60-80°C) provides sufficient energy for the S

    
    2 barrier without promoting thermal decomposition.
    

Detailed Experimental Protocol

Safety Warning: 1,2-Dibromoethane is a potent carcinogen and toxin. Indoline is an irritant. All operations must be performed in a properly functioning fume hood with appropriate PPE (double nitrile gloves, goggles, lab coat).

Materials:
  • Indoline (Starting Material): 1.0 eq (e.g., 1.19 g, 10 mmol)

  • 1,2-Dibromoethane (Reagent): 4.0 eq (e.g., 7.52 g, 40 mmol)

  • Potassium Carbonate (Base): 2.0 eq (e.g., 2.76 g, 20 mmol), anhydrous, finely ground.

  • Acetonitrile (Solvent): 50 mL (Dry).

  • Ethyl Acetate / Hexanes: For extraction and purification.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Indoline (10 mmol) and Acetonitrile (50 mL).

    • Add Potassium Carbonate (20 mmol) in a single portion.

    • Critical Step: Add 1,2-Dibromoethane (40 mmol) dropwise over 5 minutes at room temperature. Note: Adding the electrophile in excess is the primary control against dimerization.

  • Reaction Execution:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Monitor the reaction by TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

      • R

        
         Indoline: ~0.4[1]
        
      • R

        
         Product: ~0.6 (distinct dark spot under UV).
        
    • Reaction typically reaches completion within 6–12 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (K

      
      CO
      
      
      
      and KBr) through a celite pad or sintered glass funnel. Rinse the cake with small portions of acetonitrile.
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess 1,2-dibromoethane. Caution: 1,2-dibromoethane is volatile and toxic; ensure the rotavap trap is properly vented.

  • Purification:

    • Residue is typically a brownish oil.

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Flash Column Chromatography: Purify using silica gel (230-400 mesh) eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10).

    • Collect fractions containing the pure product.

  • Validation:

    • Yield: Expected 75-85%.

    • Appearance: Pale yellow to light brown oil.

    • 
      H NMR (CDCl
      
      
      
      , 400 MHz):
      Look for characteristic triplets for the ethyl linker.
      
      
      ~3.60 (t, 2H, N-CH
      
      
      ),
      
      
      ~3.50 (t, 2H, CH
      
      
      -Br).

Data Summary & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Stoichiometry 1:4 (Indoline:Dibromide)If dimer forms (spot at R

~0.2), increase ratio to 1:6.
Temperature 82°C (Reflux)If reaction is sluggish, ensure efficient stirring to suspend K

CO

.
Time 6-12 HoursDo not extend beyond 24h to avoid decomposition.
Appearance Yellow OilDarkening indicates oxidation; store under inert atmosphere (N

).

Process Visualization (Graphviz)

IndolineSynthesis Indoline Indoline (Nucleophile) Reaction Reflux (82°C) 6-12 Hours (SN2 Substitution) Indoline->Reaction Mix Reagents 1,2-Dibromoethane (4.0 eq) K2CO3 (2.0 eq) Acetonitrile Reagents->Reaction Add Dropwise Workup Filtration (Remove Salts) Concentration Extraction Reaction->Workup Completion (TLC) Byproduct Dimer Impurity (Minimized) Reaction->Byproduct Low Equiv. Error Purification Flash Chromatography (Hex:EtOAc) Workup->Purification Crude Oil Product 1-(2-bromoethyl)indoline (Target) Purification->Product Pure Fractions

Figure 1: Workflow for the chemoselective N-alkylation of indoline.

References

  • Silodosin Synthesis Overview. New Drug Approvals. (2014). Discusses the general N-alkylation strategies for indoline derivatives in the context of Silodosin manufacturing.

  • N-Alkylation of Indoles and Indolines. Organic Chemistry Portal. (2012). Provides general protocols for palladium-catalyzed and base-mediated functionalization of indoline nitrogens.[2]

  • Optimization of Alkylation Reactions. National Institutes of Health (PMC). (2025). Discusses the kinetic control in alkylation reactions to prevent over-alkylation using carbonate bases.

Sources

Experimental protocol for N-alkylation using "1-(2-bromoethyl)-2,3-dihydro-1H-indole"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-efficiency protocol for N-alkylation using 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also referred to as 1-(2-bromoethyl)indoline). This reagent is a critical building block in medicinal chemistry, particularly for synthesizing G-protein coupled receptor (GPCR) ligands (e.g., dopamine and serotonin antagonists) and


-adrenergic receptor blockers like Silodosin.

Introduction & Reagent Profile

The reagent This compound consists of an indoline (2,3-dihydroindole) core N-substituted with a 2-bromoethyl chain. It serves as an electrophilic "indolinyl-ethyl" donor.

Chemical Profile
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.12 g/mol

  • Physical State: Typically a viscous oil or low-melting solid; sensitive to light and moisture.

  • Reactivity Class:

    
    -Amino alkyl halide (aromatic nitrogen).
    
    • Note: Unlike aliphatic nitrogen mustards, the nucleophilicity of the indoline nitrogen is attenuated by conjugation with the benzene ring. While it can theoretically form a strained tricyclic aziridinium ion, it predominantly reacts via a direct

      
       mechanism, making it safer to handle but often requiring catalytic activation (e.g., KI).
      
Key Applications
  • Silodosin Synthesis: Introduction of the indoline tail in

    
    -blockers.
    
  • GPCR Ligands: Synthesis of mixed

    
     antagonists and 
    
    
    
    ligands where the indoline moiety mimics endogenous indole systems.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


) where a target nucleophile (typically a secondary amine) displaces the terminal bromide.
Mechanistic Pathway
  • Activation: In the presence of Potassium Iodide (KI), the alkyl bromide is converted in situ to the more reactive alkyl iodide (Finkelstein reaction).

  • Substitution: The nucleophile attacks the carbon bearing the leaving group.

  • Scavenging: The base (Carbonate or Amine) neutralizes the generated acid (HBr/HI) to drive the equilibrium.

ReactionMechanism Reagent 1-(2-bromoethyl)indoline (Electrophile) Intermediate 1-(2-iodoethyl)indoline (In situ active species) Reagent->Intermediate Finkelstein Exchange KI KI (Catalyst) KI->Intermediate TS Transition State [Nu...C...I]‡ Intermediate->TS + Nucleophile Nucleophile Target Amine (H-Nu) (e.g., Piperazine) Nucleophile->TS Product N-[2-(indolin-1-yl)ethyl]amine (Product) TS->Product - HI

Figure 1: Mechanistic pathway for catalytic N-alkylation using KI activation.

Experimental Protocol

Part A: Preparation of the Reagent (If not purchased)

If the reagent is not commercially available, it can be synthesized from indoline.

Reaction: Indoline + 1,2-Dibromoethane (Excess)


 1-(2-bromoethyl)indoline
  • Dissolve: Indoline (1.0 eq) in acetonitrile (10 vol).

  • Add: 1,2-Dibromoethane (3.0 - 5.0 eq) to prevent dimerization (formation of 1,2-bis(indolin-1-yl)ethane).

  • Base: Add

    
     (2.0 eq).
    
  • Reflux: Heat to 80°C for 12–16 hours.

  • Workup: Filter salts, concentrate. Remove excess dibromoethane via high-vacuum distillation.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Part B: N-Alkylation of Target Amine (Core Protocol)

Scope: Alkylation of a secondary amine (e.g., N-Boc piperazine, benzylamine) with 1-(2-bromoethyl)indoline.

Materials
  • Electrophile: this compound (1.0 eq)

  • Nucleophile: Target Amine (1.0 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure
  • Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Target Amine (1.0 eq) and Acetonitrile (10 mL/g of amine).

    • Add

      
        (2.0 eq) and KI  (0.1 eq).
      
  • Addition:

    • Add 1-(2-bromoethyl)indoline (1.0 eq) dropwise.

    • Note: If the reagent is solid, dissolve it in a minimal amount of solvent before addition.

  • Reaction:

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC or LC-MS. Typical reaction time: 4–12 hours .

    • Endpoint: Disappearance of the indoline bromide peak.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , KBr/KI) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Extraction (Optional for DMF): Dilute residue with EtOAc, wash with water (3x) and brine (1x). Dry over

      
      .[1]
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: Dichloromethane/Methanol (95:5) or Hexane/EtOAc depending on the polarity of the amine.

Workflow Start Start: Reagent Prep Mix Mix Amine + Base + KI in ACN or DMF Start->Mix Add Add 1-(2-bromoethyl)indoline Mix->Add Heat Heat to 60-80°C (4-12 hours) Add->Heat Check Check LC-MS/TLC Heat->Check Check->Heat Incomplete Workup Filter Solids & Concentrate Check->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the N-alkylation protocol.

Optimization & Data

Solvent & Base Screening

The choice of solvent significantly impacts reaction rate and impurity profile.

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetonitrile

80685-92 Recommended. Clean profile, easy workup.
DMF

60488Faster, but removal of DMF is tedious.
TolueneTEA1001265Slower; requires higher temp. Good for large scale.
Acetone

56 (Reflux)1870Too slow; temperature limited by boiling point.
Troubleshooting Guide
  • Low Conversion: Add 0.5 eq more KI. Ensure temperature is at least 60°C.

  • Dimerization of Reagent: If synthesizing the reagent in situ, ensure large excess of dibromoethane.

  • Elimination By-product: If vinyl-indoline (1-vinyl-2,3-dihydro-1H-indole) is observed, lower the temperature and use a weaker base (e.g.,

    
     instead of Carbonate) or switch to a non-polar solvent like Toluene.
    

Safety & Handling

  • Genotoxicity Warning: 1-(2-bromoethyl)indoline is an alkylating agent. It is structurally related to nitrogen mustards (though less reactive). Handle as a potential mutagen/carcinogen.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Deactivation: Quench excess alkylating agent with 10% aqueous Sodium Thiosulfate or dilute Ammonia before disposal.

References

  • Silodosin Synthesis Intermediate: Process for preparing an intermediate for silodosin. WO2011124704A1. (Describes the use of indoline alkylation with propyl linkers, analogous to the ethyl protocol). Link

  • Dopamine/Serotonin Antagonists: Huebner, C. F., et al. "Indoline and piperazine containing derivatives as a novel class of mixed D2/D4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3111-3115 (2002).[2] (Protocol for coupling indoline-ethyl chains to piperazines). Link

  • General N-Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811 (2001). (Review of N-alkylation methodologies). Link

  • Silodosin Overview: New Drug Approvals: Silodosin. (Context on the drug scaffold requiring indoline alkylation). Link

Sources

Use of "1-(2-bromoethyl)-2,3-dihydro-1H-indole" as a precursor for pharmaceutical agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-(2-Bromoethyl)-2,3-dihydro-1H-indole in GPCR Ligand Synthesis

Part 1: Executive Summary & Strategic Utility

This compound (CAS: 341988-28-1), often referred to as N-(2-bromoethyl)indoline, is a specialized electrophilic building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) modulators.

Its primary utility lies in its ability to install the 1-(2-aminoethyl)indoline motif—a bioisostere of the phenethylamine pharmacophore found in neurotransmitters like serotonin and dopamine. By replacing the planar indole or flexible phenyl ring with the kinked, partially saturated indoline system, medicinal chemists can modulate receptor affinity, metabolic stability, and solubility profiles.

Key Applications:

  • Serotonin (5-HT) Antagonists: Synthesis of "long-chain" arylpiperazines targeting 5-HT1A and 5-HT2A receptors.

  • Sigma-1 Receptor Ligands: Introduction of lipophilic domains to improve blood-brain barrier (BBB) penetration.

  • Adrenergic Blockers: Structural analogs of indoramin and silodosin derivatives.

Part 2: Chemical Profile & Reactivity Mechanisms

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 226.11 g/mol
Appearance Pale yellow to brown oilDarkens upon oxidation/light exposure.
Solubility DCM, EtOAc, MeCN, DMFInsoluble in water.
Storage 2–8°C, under ArgonCritical: Hygroscopic and light-sensitive.
Reactivity Profile

The molecule features a primary alkyl bromide separated from the indoline nitrogen by an ethyl linker.

  • Electrophilicity: The C-Br bond is susceptible to nucleophilic attack (

    
    ).
    
  • Indoline Nitrogen: The nitrogen lone pair is involved in the aromatic system but is less delocalized than in indole, making it slightly more basic; however, in this molecule, it is already alkylated.

  • Stability Risk (Cyclization): Under high heat or prolonged storage, the molecule can undergo intramolecular cyclization to form a tricyclic quaternary ammonium salt (aziridinium-like or larger ring), reducing purity.

Part 3: Detailed Experimental Protocols

Protocol A: Finkelstein-Assisted N-Alkylation of Secondary Amines

Objective: To synthesize 1-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-4-phenylpiperazine (a model 5-HT ligand) using 1-(2-bromoethyl)indoline. Rationale: Direct alkylation with bromides can be sluggish. We employ in situ iodination (Finkelstein conditions) using Potassium Iodide (KI) to generate the more reactive alkyl iodide intermediate, significantly increasing yield and reducing reaction time.

Materials:

  • This compound (1.0 equiv)

  • 1-Phenylpiperazine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv)

  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Workflow Diagram (DOT):

ReactionWorkflow Start Start: Reagent Prep Mix Step 1: Activation Mix Bromide + KI in MeCN (In situ Iodide formation) Start->Mix Add Step 2: Addition Add Phenylpiperazine + K2CO3 Mix->Add  15 min stirring   Heat Step 3: Reflux 80°C for 12-16 Hours Monitor via TLC/LCMS Add->Heat Quench Step 4: Workup Cool -> Filter Solids -> Evaporate Heat->Quench  Completion   Purify Step 5: Purification Flash Column Chromatography (DCM:MeOH) Quench->Purify

Caption: Optimized workflow for Finkelstein-assisted N-alkylation in acetonitrile.

Step-by-Step Procedure:

  • Activation (In Situ Iodination):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromoethyl)indoline (1.0 g, 4.4 mmol) in anhydrous Acetonitrile (22 mL).

    • Add Potassium Iodide (73 mg, 0.44 mmol, 10 mol%).

    • Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation.

  • Nucleophile Addition:

    • Add Potassium Carbonate (1.82 g, 13.2 mmol). Ensure the base is finely powdered to maximize surface area.

    • Add 1-Phenylpiperazine (0.81 mL, 5.28 mmol) dropwise.

  • Reaction:

    • Fit the flask with a reflux condenser and nitrogen balloon.

    • Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr, KI) through a Celite pad. Wash the pad with Acetone (2 x 10 mL).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane.
      
    • Collect fractions containing the product and evaporate to dryness.

Part 4: Quality Control & Validation

Target Molecule: 1-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-4-phenylpiperazine

Validation Criteria: To ensure the protocol was successful, compare your isolated product against these standard metrics.

Analytical MethodExpected ResultInterpretation
HPLC Purity > 95% (254 nm)Single peak. Impurities often include unreacted phenylpiperazine (early eluting).
1H NMR (CDCl3)

6.5–7.3 (m, 9H, Ar-H)
Confirms presence of both Indoline and Phenyl rings.
1H NMR (Linker)

2.6–2.8 (t, 2H), 3.2–3.4 (t, 2H)
Distinct triplets for the ethyl linker (

).
MS (ESI+)

Confirms molecular mass.

Reaction Mechanism Diagram (DOT):

ReactionMechanism Bromide Indoline-CH2-CH2-Br (Electrophile) Iodide Indoline-CH2-CH2-I (Active Species) Bromide->Iodide + KI (Finkelstein) TS Transition State (SN2) Iodide->TS Amine Phenylpiperazine (Nucleophile) Amine->TS Product Indoline-CH2-CH2-Piperazine (Ligand) TS->Product - HI (neutralized by K2CO3)

Caption: Mechanistic pathway showing iodide activation and SN2 substitution.

Part 5: Troubleshooting & Stability

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: The bromide may have degraded (hydrolysis) prior to use.

    • Solution: Run a generic NMR on the starting material. If the triplet at

      
       ppm (CH2-Br) is shifted or missing, repurify the starting material.
      
  • Issue: "Sticky" Spot on TLC (Baseline).

    • Cause: Formation of quaternary ammonium salts (over-alkylation).

    • Solution: Ensure strictly 1.0 equiv of bromide is used, or use excess amine (1.5 equiv) to statistically favor mono-alkylation, then wash away excess amine.

  • Safety Note:

    • 1-(2-bromoethyl)indoline is a potent alkylating agent. It is potentially mutagenic.

    • Always handle in a fume hood.

    • Quench all glassware and waste with dilute NaOH or Thiosulfate solution to destroy active alkyl halides before disposal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10187513, 3-(2-Bromoethyl)indole. (Related structural analog data). Retrieved October 24, 2023, from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved October 24, 2023, from [Link]

  • Frontiers in Chemistry. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane.[11] Retrieved October 24, 2023, from [Link]

Sources

Application of "1-(2-bromoethyl)-2,3-dihydro-1H-indole" in the synthesis of heterocyclic compounds

[1]

Executive Summary

This compound (CAS: 92818-45-6) serves as a critical electrophilic "anchor" in medicinal chemistry.[1] Unlike its aromatic counterpart (indole), the 2,3-dihydro-1H-indole (indoline) core offers distinct physicochemical properties—increased basicity, three-dimensionality (

1

This guide focuses on two primary applications:

  • The "Linker" Strategy: Rapid assembly of serotonergic (5-HT) and dopaminergic (D2/D4) ligands via

    
     coupling with arylpiperazines.
    
  • The "Scaffold" Strategy: Use as a precursor for tricyclic N-fused systems via intramolecular cyclization or oxidative functionalization.

Technical Background & Mechanism

The Molecule[2][3][4][5]
  • IUPAC Name: this compound[1]

  • Role: Bifunctional building block (Indoline nucleophile masked as an N-alkyl electrophile).[1]

  • Reactivity Profile: The C-Br bond is highly susceptible to nucleophilic attack due to the inductive effect of the proximal nitrogen, yet the molecule remains stable enough for storage if kept anhydrous.

Mechanistic Pathway: The "Pharmacophore Merge"

In the synthesis of CNS agents (e.g., 5-HT1A antagonists), the "arylpiperazine-linker-heterocycle" motif is a dominant topology. 1-(2-bromoethyl)indoline allows for a convergent synthesis where the "heterocycle-linker" fragment is pre-assembled, reducing the synthesis to a single, high-yield alkylation step.[1]

Pathway Diagram:

ReactionPathwaycluster_mechanismMechanism of ActionIndolineIndoline(Nucleophile)Reagent1-(2-bromoethyl)indoline(Key Intermediate)Indoline->ReagentAlkylation(K2CO3, Acetone)DBE1,2-Dibromoethane(Electrophile)DBE->ReagentProductCNS Ligand(5-HT/D2 Antagonist)Reagent->ProductSN2 Coupling(KI, CH3CN, Heat)Piperazine4-Arylpiperazine(Target Nucleophile)Piperazine->Product

Figure 1: Convergent synthetic workflow for generating CNS-active libraries using 1-(2-bromoethyl)indoline.

Experimental Protocols

Protocol A: High-Purity Synthesis of 1-(2-bromoethyl)indoline

Rationale: Commercial supplies can degrade (hydrolysis of bromide).[1] In-situ preparation or fresh synthesis ensures maximum yield in subsequent steps.

Reagents:

  • Indoline (2,3-dihydro-1H-indole) [1.0 eq][1]

  • 1,2-Dibromoethane [3.0 - 4.0 eq] (Excess prevents dimerization to bis-indoline)[1]

  • Potassium Carbonate (

    
    ), anhydrous [2.0 eq][1]
    
  • Acetone (Reagent grade)[1]

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with Indoline (5.0 g, 42 mmol) and acetone (100 mL).

  • Addition: Add anhydrous

    
     (11.6 g, 84 mmol). Stir vigorously to suspend the base.
    
  • Alkylation: Add 1,2-Dibromoethane (10.8 mL, 126 mmol) in one portion.

    • Note: The large excess is critical to favor mono-alkylation over the formation of 1,2-di(indolin-1-yl)ethane.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The product (
    
    
    ) should appear as the starting material (
    
    
    ) disappears.
  • Workup:

    • Cool to room temperature. Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recycle the distillate if possible).

  • Purification: The crude oil is often pure enough (>90%). For analytical grade, purify via flash column chromatography (Silica gel, 100% Hexane

    
     5% EtOAc/Hexane).
    
  • Yield: Expect 85–92% as a pale yellow oil.

Self-Validating Check:

  • 1H NMR (

    
    ):  Look for the characteristic triplets of the ethyl linker: 
    
    
    3.60 (t, 2H,
    
    
    ),
    
    
    3.45 (t, 2H,
    
    
    ). The indoline
    
    
    protons appear around
    
    
    3.0 and 3.4.
Protocol B: Synthesis of 5-HT1A/D2 Receptor Ligands

Application: Synthesis of 1-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-indole.[1]

Reagents:

  • 1-(2-bromoethyl)indoline (from Protocol A) [1.0 eq][1]

  • 1-Phenylpiperazine [1.1 eq][1]

  • Potassium Iodide (KI) [0.1 eq] (Finkelstein catalyst to accelerate reaction)[1]

  • Diisopropylethylamine (DIPEA) or

    
     [1.5 eq][1]
    
  • Acetonitrile (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(2-bromoethyl)indoline (1.0 mmol) in

    
     (5 mL).
    
  • Catalysis: Add KI (16 mg, 0.1 mmol). Stir for 5 minutes (in-situ formation of highly reactive alkyl iodide).

  • Coupling: Add 1-phenylpiperazine (1.1 mmol) and DIPEA (1.5 mmol).

  • Reaction: Heat to

    
     for 6–8 hours.
    
    • Observation: The reaction mixture may darken slightly. A white precipitate (DIPEA

      
      HBr) may form.[1]
      
  • Isolation:

    • Evaporate solvent. Partition residue between EtOAc and Water.

    • Wash organic layer with Brine. Dry over

      
      .[2]
      
  • Crystallization: Many of these adducts form stable HCl salts. Treat the crude oil with 1M HCl in ether to precipitate the dihydrochloride salt for easy filtration.

Data Summary: Typical Yields for Piperazine Derivatives

Nucleophile (Piperazine R-group)Reaction TimeYield (%)Biological Target Relevance
Phenyl6 h88%Non-selective 5-HT ligand
2-Methoxyphenyl8 h82%5-HT1A Antagonist (Way-100635 analog)
2,3-Dichlorophenyl10 h79%D2/D3 Dopamine Partial Agonist (Aripiprazole-like)
Pyrimidin-2-yl12 h75%Anxiolytic (Buspirone-like)

Advanced Application: Oxidative Functionalization

While the indoline core is useful, many final drugs require the indole core. The 1-(2-bromoethyl)indoline can be used as a "protected" indole.[1]

  • Alkylate: Perform Protocol B to attach the complex side chain.

  • Oxidize: Treat the resulting N-substituted indoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in dioxane.[1]

  • Result: This yields the N-substituted indole derivative.[1][3][4] This route is often higher yielding than alkylating the indole nitrogen directly, which can suffer from competing C3-alkylation.

Troubleshooting & Expert Insights

  • Instability: The free base of 1-(2-bromoethyl)indoline can undergo slow intramolecular cyclization to form a quaternary aziridinium salt, which is highly reactive and toxic.[1]

    • Solution: Store at -20°C. If storing for >1 week, convert to the hydrobromide salt.

  • Elimination Side Reaction: Strong bases (e.g., NaH, t-BuOK) will cause elimination of HBr, forming N-vinylindoline .[1]

    • Prevention:[1] Use mild bases (

      
      , DIPEA) and avoid temperatures >100°C.
      
  • Safety: 1,2-Dibromoethane is a carcinogen.[1] All reactions in Protocol A must be performed in a fume hood. The product is an alkylating agent; handle with gloves and avoid inhalation.

References

  • Synthesis of Indoline Scaffolds: Title: "Development and Application of Indolines in Pharmaceuticals."[5] Source:PMC / National Institutes of Health (NIH). URL:[Link]

  • Piperazine-Indoline Ligands (D2/D4 Antagonists): Title: "Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists."[6] Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • General Indole/Indoline Reactivity: Title: "Synthesis and biological evaluation of indoles."[6][7] Source:Der Pharma Chemica. URL:[Link]

  • Related 5-HT1A Ligand Chemistry: Title: "5-HT1A receptor ligands and their therapeutic applications." Source:Expert Opinion on Therapeutic Patents. URL:[Link]

The Versatile Building Block: 1-(2-bromoethyl)-2,3-dihydro-1H-indole in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indoline Scaffold

The indole nucleus and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, celebrated for their diverse biological activities and unique electronic properties.[1][2][3] The reduced form, 2,3-dihydro-1H-indole, commonly known as indoline, retains the core aromatic character while offering increased flexibility and a stereocenter at the nitrogen atom upon substitution. This unique combination makes indoline derivatives highly sought-after building blocks for a new generation of functional materials.[4][5] Among these, 1-(2-bromoethyl)-2,3-dihydro-1H-indole emerges as a particularly valuable synthon. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the covalent linkage of the indoline moiety to a wide array of functional units.[6][7] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this versatile building block for the synthesis of advanced functional materials, with a focus on hole-transporting materials for organic electronics and precursors for pharmaceutically active compounds.

Core Properties and Synthetic Overview

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 341988-28-1BLDpharm[8]
Molecular Formula C10H12BrNBLDpharm[8]
Molecular Weight 226.11 g/mol BLDpharm[8]
Appearance Typically a liquid or low-melting solidInferred from related compounds
Reactivity The bromoethyl group is susceptible to nucleophilic substitution. The indoline nitrogen is a secondary amine and can be further functionalized.General Chemical Principles

The synthesis of this compound can be achieved through several established synthetic routes, most commonly involving the N-alkylation of 2,3-dihydro-1H-indole with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane.

Synthesis of this compound Indoline 2,3-dihydro-1H-indole Reaction N-Alkylation Indoline->Reaction Dibromoethane 1,2-Dibromoethane (excess) Dibromoethane->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for this compound.

Application in Functional Materials: Hole-Transporting Layers in Perovskite Solar Cells

The development of efficient and stable hole-transporting materials (HTMs) is a critical area of research in the field of perovskite solar cells (PSCs).[9][10] Indole and its derivatives, particularly fused systems like indolo[3,2-b]indole, have demonstrated significant promise as HTMs due to their excellent charge transport properties and tunable energy levels.[1][9] The indoline moiety within this compound serves as an excellent electron-donating core that can be elaborated into more complex, high-performance HTMs.

Protocol: Synthesis of an Indoline-Carbazole Based Hole-Transporting Material

This protocol details the synthesis of a model hole-transporting material by coupling this compound with a well-known hole-transporting unit, carbazole. The resulting molecule combines the electron-rich nature of both heterocycles, a desirable characteristic for efficient hole extraction in PSCs.

Reaction Scheme:

Synthesis of Indoline-Carbazole HTM Indoline_Bromo This compound Reaction N-Alkylation Indoline_Bromo->Reaction Carbazole Carbazole Carbazole->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Product N-(2-(2,3-dihydro-1H-indol-1-yl)ethyl)-9H-carbazole Reaction->Product

Caption: Synthesis of an indoline-carbazole adduct for HTM applications.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), this compound (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (approximately 10 mL per gram of carbazole).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing distilled water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2-(2,3-dihydro-1H-indol-1-yl)ethyl)-9H-carbazole.

Rationale for Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild and effective base for the N-alkylation of carbazole. It is sufficiently basic to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion, without causing side reactions.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the potassium cation, leaving the carbazolide anion more nucleophilic. Its high boiling point is also suitable for the reaction temperature.

  • Excess of Alkylating Agent: A slight excess of this compound is used to ensure complete consumption of the carbazole starting material.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the electron-rich starting materials and product at elevated temperatures.

Application in Drug Development: Precursors to Bioactive Molecules

The indole and indoline scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The bromoethyl group of this compound allows for its incorporation into larger molecular frameworks, serving as a key intermediate in the synthesis of novel drug candidates.

Protocol: Synthesis of a Tertiary Amine Derivative

This protocol outlines the synthesis of a tertiary amine by reacting this compound with a secondary amine, a common structural motif in many biologically active compounds.

Reaction Scheme:

Synthesis of Tertiary Amine Indoline_Bromo This compound Reaction Nucleophilic Substitution Indoline_Bromo->Reaction Secondary_Amine Secondary Amine (e.g., Piperidine) Secondary_Amine->Reaction Base K2CO3 or Et3N Base->Reaction Solvent Acetonitrile Solvent->Reaction Product 1-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-1H-indole Reaction->Product

Sources

Application Notes and Protocols for Monitoring Reactions of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the realm of drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovation. The compound 1-(2-bromoethyl)-2,3-dihydro-1H-indole serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its reactive bromoethyl group allows for facile alkylation reactions, making it a versatile building block. Precise monitoring of these reactions is paramount to ensure optimal yield, purity, and safety of the final product.[1][2] This document provides a comprehensive guide to the analytical methods and detailed protocols for effectively monitoring chemical transformations involving this crucial indole derivative.

The primary objective of reaction monitoring is to track the consumption of reactants and the formation of products over time.[1][3] This real-time data allows chemists to determine the reaction's endpoint, identify the formation of any byproducts, and gather kinetic information to optimize reaction conditions.[2][4][5] The choice of analytical technique is dictated by the specific properties of the molecules involved, the reaction matrix, and the desired level of detail.

Choosing the Right Analytical Tool: A Method Selection Guide

A variety of analytical techniques can be employed for reaction monitoring.[1][2] The selection of the most appropriate method depends on factors such as the volatility and polarity of the reactants and products, the complexity of the reaction mixture, and the required sensitivity and speed of analysis. For reactions involving this compound, the following techniques are highly recommended:

Analytical TechniquePrincipleKey AdvantagesBest Suited For
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.[6][7]Rapid, inexpensive, and requires minimal sample preparation.[7][8]Quick qualitative assessment of reaction progress and purity.[6][7][8]
High-Performance Liquid Chromatography (HPLC) Separation based on the differential distribution of analytes between a stationary phase and a liquid mobile phase.High resolution, quantitative accuracy, and applicable to a wide range of compounds.[9]Quantitative analysis of reaction kinetics and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.[10]High sensitivity, excellent separation for volatile compounds, and definitive compound identification.[10][11]Analysis of volatile indole derivatives and identification of unknown byproducts.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[4][14]Provides rich structural information, is non-destructive, and allows for in-situ reaction monitoring.[2][4][14]Mechanistic studies, structural elucidation of intermediates and products.[4][15]

Visualizing the Workflow: A Generalized Approach to Reaction Monitoring

The process of monitoring a chemical reaction follows a logical sequence of steps, from sampling to data interpretation. This workflow ensures that the collected data is reliable and provides meaningful insights into the reaction dynamics.

Caption: Generalized workflow for monitoring chemical reactions.

Detailed Protocols and Application Notes

Thin-Layer Chromatography (TLC): The Chemist's First Look

TLC is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[6][7][8][16] It provides a quick visual assessment of the presence of starting materials, the formation of products, and the potential for byproduct generation.[3][16]

Protocol: Monitoring an Alkylation Reaction with TLC

  • Plate Preparation: Use silica gel 60 F254 plates.[16] Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Spotting:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply an aliquot from the reaction mixture.[3]

    • Lane 3 (Reaction Mixture): At various time points (e.g., t=0, 1h, 2h), take a small aliquot from the reaction mixture using a capillary tube and spot it on the origin.[3]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system will depend on the polarity of the reactants and products.[16] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[16] If the compounds are not UV-active, use a staining agent such as potassium permanganate or an iodine chamber.[16]

  • Interpretation: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicate that the reaction is proceeding. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Expert Insight: The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC.[8] A lower Rf value indicates a more polar compound. By comparing the Rf values of the spots, one can infer the relative polarities of the reactants and products.

High-Performance Liquid Chromatography (HPLC): For Quantitative Precision

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing high-resolution separation of components.[9] It is particularly useful for monitoring the kinetics of a reaction by accurately determining the concentration of reactants and products over time.

Protocol: Quantitative Analysis of an Alkylation Reaction by HPLC

  • Sample Preparation: At predetermined time intervals, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a reagent that neutralizes a catalyst or reactant). Dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column is a good starting point for the separation of indole derivatives.

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically used. The gradient program should be optimized to achieve good separation of all components.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 280 nm) is commonly used.

  • Data Analysis:

    • Calibration: Prepare standard solutions of the starting material and, if available, the product at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

    • Quantification: Inject the diluted reaction aliquots. The concentration of the reactant and product in each aliquot can be determined from their peak areas using the calibration curves.

    • Kinetic Profile: Plot the concentration of the reactant and product as a function of time to obtain the reaction's kinetic profile.

ParameterTypical Value/ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for acidic and basic compounds.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient 5% to 95% B over 15 minAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and resolution.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Detection UV at 254 nm and 280 nmIndole derivatives typically have strong absorbance at these wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds and Structural Confirmation

GC-MS is the method of choice for analyzing volatile and thermally stable compounds.[10] It combines the excellent separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[11] For indole derivatives that may not be sufficiently volatile, derivatization to increase their volatility may be necessary.[12][17]

Protocol: GC-MS Analysis of an Alkylation Reaction

  • Sample Preparation:

    • Extraction: At specific time points, take an aliquot of the reaction mixture and quench it. Extract the organic components into a suitable solvent like dichloromethane or ethyl acetate.

    • Derivatization (if needed): If the compounds have low volatility due to polar functional groups, they can be derivatized. For example, silylation can be used to convert polar -NH or -OH groups into less polar and more volatile trimethylsilyl (TMS) ethers.[17]

  • Instrumentation and Conditions:

    • Column: A non-polar or moderately polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable.[11]

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: Start at a low temperature to separate volatile components and gradually increase the temperature to elute less volatile compounds. A typical program might be: initial temperature of 120°C for 4 minutes, then ramp at 3°C/min to 280°C and hold for 20 minutes.[18]

    • Injection: Use a split/splitless injector. The split ratio can be adjusted based on the sample concentration.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that covers the molecular weights of the expected reactants and products (e.g., m/z 33-650).[18]

  • Data Analysis:

    • Identification: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known spectra (e.g., NIST).

    • Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Reaction Mechanisms

NMR spectroscopy is a powerful tool that provides detailed structural information about molecules in solution.[4][14] It can be used to monitor the progress of a reaction in real-time (in-situ) by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[4][14]

Protocol: In-situ NMR Monitoring of an Alkylation Reaction

  • Sample Preparation: The reaction is carried out directly in an NMR tube. A deuterated solvent that is compatible with the reaction conditions is used. An internal standard with a known concentration and a signal that does not overlap with the reactant or product signals is added for quantitative analysis.

  • NMR Experiment:

    • Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.[14]

    • Parameters: Standard ¹H NMR acquisition parameters are used. The number of scans can be adjusted to achieve a good signal-to-noise ratio in a reasonable amount of time.

  • Data Analysis:

    • Signal Assignment: Assign the signals in the NMR spectrum to the protons of the starting material and the product.

    • Quantification: The concentration of each species is proportional to the integral of its characteristic signals relative to the integral of the internal standard.

    • Kinetic Analysis: By plotting the concentration of the reactants and products as a function of time, the reaction kinetics can be determined.[5]

Expert Insight: ¹⁹F NMR can be a valuable tool if a fluorine-containing reagent is used, as the ¹⁹F nucleus has a wide chemical shift range and high sensitivity, often leading to simpler spectra with less signal overlap.[19]

Ensuring Trustworthiness: System Validation and Controls

To ensure the reliability of the analytical data, it is crucial to implement a system of validation and controls. This includes:

  • Method Validation: For quantitative methods like HPLC and GC-MS, the method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).

  • Use of Standards: Authentic standards of the starting material and product should be used for identification and calibration.

  • Internal Standards: The use of an internal standard in chromatography helps to correct for variations in sample injection volume and detector response.

  • Control Experiments: Running blank and control reactions helps to identify any potential side reactions or interferences.

Conclusion: A Multi-faceted Approach to Reaction Understanding

The effective monitoring of reactions involving this compound requires a thoughtful selection and application of various analytical techniques. While TLC offers a rapid qualitative overview, HPLC and GC-MS provide robust quantitative data and structural confirmation. NMR spectroscopy stands out for its ability to provide detailed mechanistic insights. By employing these methods in a complementary fashion, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of more efficient, reliable, and safe synthetic routes.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid...). Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction progress kinetic analysis. Retrieved from [Link]

  • ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from in vitro Cultures. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Retrieved from [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • IBS Publications Repository. (2019, January 29). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

  • ACS Publications. (2026, February 10). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Traditional method for the alkylation of indoles. (B) Hydrogen.... Retrieved from [Link]

Sources

Safe handling and disposal procedures for "1-(2-bromoethyl)-2,3-dihydro-1H-indole"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Safe Handling and Disposal of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Preamble: A Proactive Approach to Safety with Novel Intermediates

This compound is a synthetic intermediate with potential applications in pharmaceutical research and drug development. Its structure, featuring a reactive bromoethyl group attached to an indoline scaffold, suggests its utility in introducing the 2-(2,3-dihydro-1H-indol-1-yl)ethyl moiety into target molecules. Bromo-substituted indoles and their derivatives are valuable precursors for forming complex molecular architectures, often through cross-coupling reactions.[1]

However, the very features that make this compound a useful synthetic tool—namely the presence of a reactive alkyl halide—also necessitate a rigorous and proactive approach to its handling and disposal. Specific toxicological and ecotoxicological data for this compound are not extensively documented in publicly available literature. Therefore, prudent laboratory practice dictates that it should be treated as a potentially hazardous substance, drawing parallels from the known risks of structurally related alkylating agents and halogenated organic compounds.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, from initial risk assessment to final waste disposal. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a deeply ingrained culture of safety.

Hazard Identification and Inferred Risk Profile

Given the absence of specific substance data, a risk assessment must be constructed based on the chemical's constituent functional groups and the known hazards of analogous compounds.

1.1. Core Hazards Analysis

  • Alkylating Agent Activity: The 2-bromoethyl group is a primary alkyl halide, a classic electrophilic moiety capable of alkylating nucleophilic sites in biological macromolecules, including DNA. Such reactivity is strongly associated with mutagenic and potentially carcinogenic effects. Therefore, it is prudent to handle this compound as a suspect mutagen and carcinogen.

  • Halogenated Organic Compound: As a brominated organic substance, this compound falls under specific waste disposal regulations. Halogenated organic wastes require dedicated disposal streams, typically incineration, to prevent environmental release and the formation of persistent pollutants.[2][3] Mixing halogenated waste with non-halogenated solvent waste, even in small amounts, necessitates treating the entire mixture as halogenated waste, significantly increasing disposal costs and complexity.[2][4]

  • General Toxicity of Indole Derivatives and Precursors: Safety data for related compounds, such as indole and other bromo-substituted heterocycles, indicate risks including being harmful if swallowed, causing serious eye irritation, and potential skin irritation.[5][6]

1.2. Risk Assessment and Physical Data Summary

ParameterAssessment / ValueRationale & Causality
Molecular Formula C₁₀H₁₂BrNDerived from chemical structure.
Acute Toxicity (Oral) Assumed Harmful. Based on SDS for similar structures (e.g., Indole, 2-Bromoethyl-1,3-dioxolane).[5][7] Precautionary principle applies.
Skin Corrosion/Irritation Assumed Irritant. Common hazard for functionalized aromatic and heterocyclic compounds.[6] Contaminated clothing should be removed immediately.[4][8]
Serious Eye Damage/Irritation Assumed Serious Irritant. A frequent warning for research chemicals.[5][6] Direct contact can cause significant damage.
Respiratory/Skin Sensitization Unknown. Potential for sensitization. Alkylating agents can act as haptens, potentially leading to sensitization. Avoid inhalation and skin contact.
Germ Cell Mutagenicity Assumed High Risk. The compound is a potential alkylating agent. This is the primary long-term health concern.
Carcinogenicity Assumed High Risk. Many alkylating agents are classified as potential or known carcinogens.
Occupational Exposure Limits (OEL) Not Established. No specific OELs are available. The core principle must be to keep exposure As Low As Reasonably Achievable (ALARA).[9]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered defense is required, prioritizing engineering controls and supplementing them with robust personal protective equipment.

2.1. Engineering Controls: The Primary Barrier All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[10] The fume hood serves two critical functions:

  • Vapor/Aerosol Containment: It protects the user from inhaling potentially toxic and mutagenic vapors or aerosols that may be generated.

  • Spill Containment: It provides a contained workspace, limiting the spread of material in the event of a spill.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense The use of appropriate PPE is mandatory at all times when handling this compound.[10][11]

PPE ItemSpecificationRationale & Justification
Eye Protection Chemical safety goggles with side shields.Protects against splashes and accidental contact with the eyes.[10]
Face Protection Face shield (in addition to goggles).Recommended during procedures with a higher risk of splashing (e.g., transfers of solutions, quenching reactions).
Hand Protection Double-gloving with nitrile gloves.The outer glove can be removed immediately upon contamination, protecting the inner glove and skin. Nitrile provides good resistance to a range of organic chemicals.[10] No single glove material is impervious to all chemicals; inspect gloves before use and change them frequently.[12][13]
Body Protection Flame-resistant lab coat, fully fastened.Protects skin and personal clothing from splashes.
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[10]

Standard Operating Protocol: Handling and Storage

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.

3.1. Protocol for Weighing and Transfer

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If the compound is a solid, carefully weigh the required amount in a disposable weigh boat inside the fume hood to contain any dust.

  • Transfer: Slowly add the compound to the solvent or reaction vessel. If transferring a solution, use a pipette or syringe. Always perform transfers over a secondary containment tray to catch any drips or spills.

  • Post-Transfer: Immediately cap the primary container and the receiving vessel.

  • Initial Cleanup: Decontaminate the spatula and any non-disposable equipment used. Dispose of the weigh boat and any contaminated wipes as solid halogenated waste.

  • Doff PPE: Remove PPE in the correct order (outer gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after the procedure is complete.

3.2. Storage Requirements Proper storage is crucial for maintaining chemical integrity and ensuring safety.[11]

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and dark location, such as a designated cabinet for reactive or toxic chemicals.

  • Ventilation: The storage area should be well-ventilated.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

4.1. Spill Response Protocol

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL of solution or a few grams of solid) confined within the fume hood:

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a designated halogenated waste container.

    • Decontaminate the area using a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[14]

  • Large Spills: For any spill outside of a fume hood or a large spill within it:

    • Evacuate the immediate area.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

4.2. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[15][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][16]

Decontamination and Waste Disposal

The alkylating nature and halogenated structure of this compound demand a meticulous and regulated disposal pathway. Under no circumstances should this compound or its waste be disposed of down the drain. [4]

5.1. Equipment Decontamination Protocol

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this rinse liquid as halogenated liquid waste .

  • Chemical Neutralization (Optional but Recommended): For glassware used in reactions, a rinse with a dilute solution of sodium thiosulfate may help neutralize any residual reactive bromine species, though this is primarily effective for elemental bromine.

  • Standard Cleaning: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory procedures (e.g., washing with soap and water).

  • Documentation: All equipment must be certified as decontaminated before being removed from the lab or sent for repair.[17]

5.2. Waste Disposal Protocol

  • Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated waste streams.[2][3]

  • Liquid Halogenated Waste:

    • Collect all waste solutions containing this compound and the initial decontamination rinses in a dedicated, properly sealed, and labeled "Halogenated Organic Waste" container.[3][4]

    • The label must clearly list all chemical components and their approximate concentrations.

  • Solid Halogenated Waste:

    • Collect all contaminated disposable items (gloves, weigh boats, paper towels, absorbent materials from spills) in a separate, sealed, and clearly labeled "Solid Halogenated Waste" container.

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Final Disposal: All waste containers must be collected by your institution's certified EHS or hazardous waste disposal service.[16]

Visual Workflow and Data Summary

6.1. Diagram: Safe Handling and Disposal Workflow

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Decontamination & Disposal RiskAssess 1. Risk Assessment (Assume High Hazard) PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) RiskAssess->PPE FumeHood 3. Handle in Fume Hood (Weigh, Transfer, React) PPE->FumeHood LiquidWaste Liquid Waste (Reaction Mixture, Rinses) FumeHood->LiquidWaste Generates SolidWaste Solid Waste (Gloves, Wipes, Absorbent) FumeHood->SolidWaste Generates Decon 4. Decontaminate Glassware (Solvent Rinse -> Halogenated Waste) FumeHood->Decon Segregate 5. Segregate Waste Streams LiquidWaste->Segregate SolidWaste->Segregate Decon->Segregate HalogenatedLiquid Collect in 'Halogenated Liquid Waste' Container Segregate->HalogenatedLiquid HalogenatedSolid Collect in 'Halogenated Solid Waste' Container Segregate->HalogenatedSolid EHS 6. Arrange Pickup by EHS (Professional Disposal) HalogenatedLiquid->EHS HalogenatedSolid->EHS

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also known as N-(2-bromoethyl)indoline). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging N-alkylation reaction. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to solve common issues encountered in the lab.

The primary challenge in this synthesis is not the formation of the C-N bond itself, but rather controlling the reaction to prevent the formation of a significant byproduct: 1,2-bis(indolin-1-yl)ethane. This occurs because the desired product, a secondary amine, is often as reactive, or even more so, than the starting indoline.[1] This guide will address this and other key issues through a detailed Q&A format, optimized protocols, and mechanistic diagrams.

Core Reaction & Major Side Reaction

The target synthesis is a nucleophilic substitution (SN2) reaction. However, the bifunctional nature of the reagents introduces a competitive pathway that can drastically reduce the yield of the desired product.

G Indoline Indoline (Nucleophile) Product Desired Product This compound Indoline->Product 1. Desired Alkylation SideProduct Side Product 1,2-bis(indolin-1-yl)ethane Indoline->SideProduct Dibromoethane 1,2-Dibromoethane (Electrophile, Excess) Dibromoethane->Product Product->SideProduct Base Base (e.g., K₂CO₃) Base->Product

Caption: Primary reaction pathway versus the competing dimerization side reaction.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during the synthesis.

Question 1: My primary isolated product has a molecular weight of ~264 g/mol , and I've lost most of my starting indoline. What happened?

Answer: You have most likely synthesized the primary byproduct, 1,2-bis(indolin-1-yl)ethane . This occurs through a consecutive N-alkylation sequence.

  • Causality: The first, desired reaction occurs when the indoline anion attacks one of the electrophilic carbons of 1,2-dibromoethane. However, the product, 1-(2-bromoethyl)indoline, is itself a secondary amine. It can be deprotonated by the base present in the reaction, turning it into a nucleophile. This newly formed nucleophile can then attack another molecule of starting indoline, or more commonly, the product itself reacts with a molecule of deprotonated indoline. This second SN2 reaction forms the symmetrical dimer and consumes two equivalents of your starting material for every one molecule of byproduct formed, drastically reducing your theoretical maximum yield. This issue of overalkylation is a classic problem in amine synthesis because the product amine is often more nucleophilic than the starting amine.[1][2]

  • Preventative Strategy: The key is to manipulate the reaction kinetics to favor the first alkylation over the second. The most effective strategy is to maintain a very low concentration of the nucleophile (indoline) relative to the electrophile (1,2-dibromoethane) throughout the reaction. This is achieved by the slow, dropwise addition of the indoline to a solution containing the base and a large excess of 1,2-dibromoethane. This ensures that any indoline molecule is more likely to encounter the abundant 1,2-dibromoethane rather than a molecule of the already-formed product.

Question 2: My reaction is not proceeding, or the conversion is extremely low. I'm recovering my indoline starting material.

Answer: Low or no conversion typically points to issues with reaction conditions or reagent activity. Let's break down the likely causes.

  • Insufficient Basicity: The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), and indoline is similar.[3] A base that is too weak will not generate a sufficient concentration of the indoline anion to initiate the nucleophilic attack.

    • Solution: Use a moderately strong base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For more stubborn reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but these increase the risk of side reactions and require strictly anhydrous conditions.[1] Cesium hydroxide or carbonate can also be highly effective and sometimes offer greater selectivity for mono-alkylation.[4]

  • Inappropriate Solvent: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing reaction rates.

    • Solution: Polar aprotic solvents are ideal as they can dissolve the reagents and stabilize the transition state without solvating the nucleophile to the point of inactivity. Recommended solvents include N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) .[1] Avoid protic solvents like ethanol or water, which can quench the indoline anion.

  • Low Temperature: N-alkylation reactions often require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat. A temperature range of 60-80 °C is a good starting point for reactions in DMF or MeCN. Monitor the reaction by TLC to track the consumption of starting material and avoid decomposition at excessively high temperatures.

G Start Low Conversion? Base Is the Base Strong Enough? (e.g., K₂CO₃, NaH) Start->Base Check Reagents Solvent Is the Solvent Polar Aprotic? (e.g., DMF, MeCN) Base->Solvent FixBase Action: Switch to a stronger base (K₂CO₃, Cs₂CO₃, NaH). Base->FixBase No Temp Is Temperature Sufficient? (e.g., 60-80 °C) Solvent->Temp FixSolvent Action: Switch to DMF, MeCN, or DMSO. Ensure anhydrous conditions. Solvent->FixSolvent No FixTemp Action: Increase temperature. Monitor via TLC. Temp->FixTemp No

Caption: Troubleshooting workflow for low reaction conversion.

Question 3: I am struggling with the purification. How do I effectively separate my product from the starting material and the dimer byproduct?

Answer: Purification requires exploiting the polarity differences between the components. The desired product is moderately polar, while the dimer is significantly less polar, and the starting indoline is more polar than the product.

  • Workup Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water. This will precipitate organic compounds and dissolve inorganic salts (like KBr).

    • Extract the aqueous mixture thoroughly with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separation.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system is often best. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of Hexane and Ethyl Acetate.

      • Elution Order: The non-polar dimer byproduct (1,2-bis(indolin-1-yl)ethane) will elute first. The desired product (1-(2-bromoethyl)indoline) will elute next. Finally, the more polar starting material (indoline) will elute last.

    • TLC Monitoring: Use TLC to track the separation. A typical TLC stain for these compounds is potassium permanganate. The starting indoline and the product should both be UV active.

Frequently Asked Questions (FAQs)

FAQ 1: Is Phase-Transfer Catalysis (PTC) a good strategy for this synthesis? Absolutely. Phase-transfer catalysis is an excellent and often superior method for N-alkylations of this type.[5] It allows the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the indoline anion from the aqueous or solid phase into the organic phase where it can react with the 1,2-dibromoethane.[6] This method often leads to cleaner reactions, higher yields, and simpler workups.

FAQ 2: What is the optimal stoichiometric ratio of indoline to 1,2-dibromoethane? To suppress the formation of the dimer, a large excess of 1,2-dibromoethane should be used. A ratio of 5 to 10 equivalents of 1,2-dibromoethane relative to indoline is recommended. This ensures that the probability of an indoline molecule reacting with 1,2-dibromoethane is much higher than the probability of the product reacting with another indoline molecule. While this is not atom-economical, it is a pragmatic approach to maximizing the yield of the desired mono-alkylated product.[2]

FAQ 3: Can I use protecting groups to avoid overalkylation? While using a protecting group is a valid strategy in many amine syntheses, it adds two extra steps (protection and deprotection) to the overall sequence, which is often undesirable.[2][7] For this specific synthesis, controlling the reaction conditions (slow addition, stoichiometry) is generally a more direct and efficient approach than a protection/deprotection strategy.

Data Summary

The following table summarizes typical conditions and expected outcomes based on the strategic choices made during the experiment.

ParameterPoor ChoiceRationale for FailureRecommended ChoiceRationale for Success
Stoichiometry 1:1 Indoline:DibromoethanePromotes dimerization as product concentration builds up.[1]1:5-10 Indoline:DibromoethaneHigh concentration of electrophile favors mono-alkylation.
Addition Method All reagents mixed at onceHigh initial concentration of indoline leads to rapid dimerization.Slow dropwise addition of IndolineMaintains low nucleophile concentration, suppressing side reaction.[3]
Base Triethylamine (TEA)Too weak to deprotonate indoline effectively.K₂CO₃, Cs₂CO₃, NaHSufficiently strong to generate the required indoline anion.[1][4]
Solvent Toluene, EthanolNon-polar or protic solvents hinder SN2 kinetics.DMF, AcetonitrilePolar aprotic solvents stabilize the transition state and solvate cations.[1]
Temperature Room Temperature (if slow)Insufficient energy to overcome activation barrier.60-80 °CProvides necessary activation energy for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • Indoline (1.0 eq)

  • 1,2-Dibromoethane (8.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous potassium carbonate (3.0 eq) and 1,2-dibromoethane (8.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of indoline).

  • Begin vigorous stirring and heat the mixture to 70 °C.

  • In a separate flask, dissolve indoline (1.0 eq) in a small amount of anhydrous DMF.

  • Using a syringe pump, add the indoline solution dropwise to the heated reaction mixture over a period of 4-6 hours. A slow and controlled addition is critical for success.

  • After the addition is complete, allow the reaction to stir at 70 °C for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc), checking for the consumption of the indoline starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the workup and purification as described in the troubleshooting guide.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry packing method with 100% Hexane.

  • Dissolve the crude product from the workup in a minimal amount of dichloromethane (DCM).

  • Adsorb the crude mixture onto a small amount of silica gel by adding silica to the DCM solution and evaporating the solvent.

  • Carefully load the dried, adsorbed material onto the top of the prepared column.

  • Begin elution with 100% Hexane to elute very non-polar impurities.

  • Gradually increase the eluent polarity by introducing Ethyl Acetate (EtOAc). A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:EtOAc (to elute the dimer byproduct)

    • 95:5 Hexane:EtOAc (to elute the desired product)

    • 80:20 Hexane:EtOAc (to elute any remaining indoline)

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

References
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020. Available at: [Link]

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. 2024. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]

  • PubMed. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 2010. Available at: [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]

  • ResearchGate. Proposed mechanism for the alkylation of indoles via the hydrogen borrowing strategy. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry – A European Journal. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. 2019. Available at: [Link]

  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry, 2004. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. 2016. Available at: [Link]

  • The Journal of Organic Chemistry. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]

  • Sci-Hub. Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. III. Influence of the Indole Protective N-Phenylsulfonyl Group. HETEROCYCLES, 1990. Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available at: [Link]

  • Organic Chemistry Portal. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. 2005. Available at: [Link]

  • Google Patents. US7067676B2 - N-alkylation of indole derivatives.
  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • PTC Organics, Inc. Two Consecutive PTC N-Alkylations. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available at: [Link]

  • CORE. The Synthesis of 2- and 3-Substituted Indoles. Available at: [Link]

  • MDPI. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. 2013. Available at: [Link]

  • MDPI. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. 2023. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Available at: [Link]

  • PubMed. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

Sources

Troubleshooting guide for reactions failing with "1-(2-bromoethyl)-2,3-dihydro-1H-indole"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also known as N-(2-bromoethyl)indoline ).

This molecule belongs to a class of "nitrogen mustards" where the nucleophilic nitrogen is tethered to an electrophilic carbon. This creates a "suicide substrate" dynamic where the molecule is prone to destroying itself before it can react with your intended target.

Critical Identity Check

STOP & VERIFY: Before proceeding, ensure you are working with the correct isomer.

  • Target Molecule: This compound (N-substituted indoline).

  • Common Confusion: This is NOT 3-(2-bromoethyl)indole (Tryptophyl bromide) or 1-(2-bromoethyl)isatin. The chemistry described below applies strictly to the N-alkylated dihydroindole.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, you must understand why the reaction fails. This molecule exists in a precarious equilibrium. The nitrogen lone pair is positioned perfectly to displace the bromide, forming a highly reactive spiro-aziridinium intermediate.

Visualizing the Failure Modes

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Start 1-(2-bromoethyl)indoline (Reagent) Aziridinium Spiro-Aziridinium Salt (Kinetic Intermediate) Start->Aziridinium Intramolecular Cyclization (Fast) Vinyl N-Vinyl Indoline (Elimination Product) Start->Vinyl Base/Heat (E2 Elimination) Product Desired N-Alkyl Product (S_N2) Start->Product Ext. Nucleophile (Slow S_N2) Dimer Piperazine Dimer (Thermodynamic Sink) Aziridinium->Dimer Attack by Start Material Aziridinium->Product Ring Opening (High Energy) Hydrolysis Alcohol Byproduct (Reaction with Water) Aziridinium->Hydrolysis Trace Water

Caption: The "Triangle of Doom": The reagent prefers to cyclize (red path) rather than react intermolecularly. Successful protocols must intercept the aziridinium or suppress its formation.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Stability & Storage

Q: My reagent turned from a yellow oil to a dark, gummy solid in the freezer. Is it usable?

  • Diagnosis: Self-Alkylation (Dimerization/Polymerization).

    • Mechanism: One molecule of N-(2-bromoethyl)indoline cyclizes to the aziridinium ion. A second molecule attacks this ion, opening the ring. This repeats, forming oligomers or a specific piperazine-linked dimer.

  • Action: Discard. The polymerized material is inert to simple recovery.

  • Prevention:

    • Store as a dilute solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C.

    • Add a stabilizer: Storing as the hydrobromide salt (protonating the nitrogen) shuts down the lone pair, preventing cyclization. Freebase it immediately before use.

Q: The LCMS shows a mass of M-2 (or M-4).

  • Diagnosis: Oxidation to Indole. [1]

    • Mechanism: Indolines are sensitive to air oxidation, converting to the aromatic indole.

  • Action: Purify via short silica plug (rapid) or use immediately.

  • Prevention: All reactions must be run under strict Argon/Nitrogen atmosphere using degassed solvents.

Category 2: Reaction Failures (Low Yield)

Q: I see the starting material disappear, but I get a new peak at M-80 (Mass = ~145).

  • Diagnosis: Elimination to N-Vinyl Indoline.

    • Cause: Use of strong, hard bases (e.g., NaH, KOtBu, NaOH) promotes E2 elimination of HBr.

    • Fix: Switch to a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA).

    • Protocol Adjustment: Lower the reaction temperature to 0°C or RT. Elimination is favored by heat.

Q: I am trying to react this with an amine, but I'm isolating an alcohol (M-Br+OH).

  • Diagnosis: Hydrolysis via Aziridinium.

    • Cause: Trace water in the solvent is trapping the hyper-reactive aziridinium intermediate. The aziridinium reacts with water 1000x faster than your amine nucleophile.

    • Fix:

      • Use anhydrous solvents (molecular sieves).

      • Increase the concentration of your nucleophile (saturate the system to outcompete water).

Q: The reaction stalls. I see a new spot on TLC that stays at the baseline.

  • Diagnosis: Stable Aziridinium Salt Formation.

    • Context: In non-nucleophilic solvents (like MeCN or DCM), the intramolecular cyclization forms the quaternary ammonium salt, which precipitates or sticks to the baseline.

    • Fix: This is actually good news. The intermediate is formed.[1][2][3] You need to force the ring opening :

      • Switch solvent to a polar aprotic one (DMF/DMSO) to dissolve the salt.

      • Heat to 60-80°C after adding your nucleophile to overcome the energy barrier for ring opening.

Part 3: Optimized Experimental Protocols
Protocol A: Synthesis of 1-(2-bromoethyl)indoline (If making it yourself)

Avoids dimerization during synthesis.

  • Reagents: Indoline (1 equiv), 1,2-dibromoethane (5 equiv - Large Excess Essential ), K2CO3 (2 equiv).

  • Solvent: Acetonitrile (0.1 M).

  • Procedure: Reflux for 12-24h. The large excess of dibromoethane ensures the indoline reacts with the dibromide and not with an already-alkylated product.

  • Workup: Filter solids. Concentrate. Distill off excess dibromoethane (high vacuum).

  • Storage: Convert to HCl salt immediately if not using within 24h.

Protocol B: Nucleophilic Substitution (Attaching a payload)

Designed to intercept the aziridinium.

  • Setup: Dissolve Nucleophile (1.5 equiv) and Base (DIPEA, 2 equiv) in DMF (anhydrous).

  • Addition: Add 1-(2-bromoethyl)indoline (1 equiv) solution slowly at 0°C.

  • Temperature: Stir at 0°C for 1h (allows aziridinium to form/equilibrate), then warm to RT or 50°C (drives ring opening by nucleophile).

  • Monitoring: Watch for the disappearance of the aziridinium species (if visible) or the vinyl byproduct.

Part 4: Data Summary & Signatures
ObservationProbable SpeciesMass Signature (ESI+)Corrective Action
Gummy Solid Piperazine Dimer[2M-2Br]²⁺ or [2M-HBr]⁺Discard; use fresh reagent.
Yellow Oil N-Vinyl Indoline146 Da (M-HBr)Lower Temp; Weaker Base.
Baseline Spot Aziridinium Salt226 Da (M-Br)Add heat + polar solvent.
M+16 Peak Alcohol (Hydrolysis)164 Da (M-Br+OH)Dry solvents; more nucleophile.
M-2 Peak Indole (Oxidation)224 Da (M-2H)Degas solvents; Argon atm.
References
  • Aziridinium Reactivity

    • Mechanistic Insight: The cyclization of N-(2-haloethyl)anilines to aziridiniums is the basis of nitrogen mustard toxicity. The indoline analog follows this pathway due to the nucleophilicity of the sp3-hybridized nitrogen.
    • Source: G. A. Berchtold, "Mechanisms of formation and reactions of aziridiniums," Chem. Rev., 1969. Link

  • Indoline Oxidation

    • Stability Data: Indolines are readily dehydrogenated to indoles by oxidants or even
    • Source: Gribble, G. W., "Indoline Dehydrogenation," Indole Ring Synthesis, 2016. Link

  • N-Vinyl Indole Formation

    • Side Reaction: Elimination of HBr from N-(2-bromoethyl) heterocycles is a standard method to synthesize N-vinyl derivatives, often competing with substitution.
    • Source: Molecules, 2023, 28(23), 7968. Link

  • Synthesis of N-Alkyl Indolines

    • Protocol: General alkylation procedures for indolines using dihaloalkanes require excess alkylating agent to prevent dimeriz
    • Source: Journal of Medicinal Chemistry, 2004, 47(22), 5451-5466. Link

Sources

Technical Support Center: Optimization of 1-(2-bromoethyl)-2,3-dihydro-1H-indole Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Welcome to the technical support hub for 1-(2-bromoethyl)-2,3-dihydro-1H-indole . This molecule acts as a specialized electrophile, structurally analogous to an aromatic "nitrogen mustard." Its reactivity is dominated by the interaction between the nitrogen lone pair and the


-bromide, leading to complex kinetic behaviors that distinguish it from simple alkyl halides.
The "Aziridinium" Mechanism

Unlike standard


 reactions, alkylations using this reagent often proceed through a transient, highly electrophilic aziridinium (indolinium) ion . The indoline nitrogen lone pair performs an intramolecular attack on the 

-carbon, displacing the bromide. This strained tricyclic intermediate is the actual species that reacts with your nucleophile.

Implications for Optimization:

  • Reaction Rate: Driven by the formation of the aziridinium ion (Neighboring Group Participation).

  • Instability: The same mechanism leads to rapid hydrolysis (if water is present) or dimerization (if concentration is too high).

Interactive Troubleshooting Guide (Q&A)

Module A: Yield & Side Reactions

Q1: My reaction conversion is high, but the isolated yield of the target amine/ether is low. NMR shows a set of vinylic protons (5.0–7.0 ppm). What happened?

Diagnosis: You are observing E2 Elimination , resulting in the formation of 1-vinyl-2,3-dihydro-1H-indole . Root Cause:

  • Base Basicity: The base used is too strong (e.g.,

    
    , 
    
    
    
    , or even
    
    
    ), promoting deprotonation of the
    
    
    -hydrogen rather than nucleophilic substitution.
  • Temperature: Reaction temperature is too high, favoring the higher activation energy of elimination over substitution.

Solution:

  • Switch Base: Use a weaker, non-nucleophilic inorganic base. Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    in acetonitrile or DMF is the gold standard.
  • Organic Alternatives: If solubility is an issue, use DIPEA (Hünig's base) . Avoid TEA (Triethylamine) as it can sometimes act as a nucleophile to form quaternary salts.

  • Thermal Control: Lower the reaction temperature to 40–60°C . Do not reflux unless necessary.

Q2: I see a large amount of insoluble precipitate that is NOT my product or inorganic salt. It is organic.

Diagnosis: You have triggered Intermolecular Dimerization/Polymerization . Root Cause: The starting material (electrophile) is also a nucleophile (tertiary amine). One molecule of 1-(2-bromoethyl)indoline has attacked another, forming a quaternary ammonium salt (dimer).

Solution:

  • Dilution: Run the reaction at a lower concentration (0.05 M – 0.1 M).

  • Stoichiometry: Use a large excess of your target nucleophile (1.5 to 3.0 equivalents) relative to the bromoethyl indoline. This statistically favors the attack of the target nucleophile over the self-attack.

  • Addition Order: Add the 1-(2-bromoethyl)indoline slowly (dropwise) to a solution containing the nucleophile and base. This keeps the instantaneous concentration of the electrophile low.

Module B: Solvents & Kinetics

Q3: Can I use ethanol or methanol to improve solubility?

Diagnosis: Solvolysis Risk. Technical Insight: Protic solvents stabilize the leaving group (bromide) and can hydrogen-bond with the nucleophile, reducing its reactivity. More critically, alcohols will compete as nucleophiles, reacting with the aziridinium intermediate to form the ether byproduct (1-(2-alkoxyethyl)indoline).

Solution:

  • Recommended Solvents: Acetonitrile (ACN) (best balance of polarity and volatility), DMF , or DMSO (for poor solubility substrates).

  • Strictly Avoid: Alcohols, water, and primary amines (unless they are the reactant).

Q4: The reaction is sluggish at 60°C. Should I add Sodium Iodide (Finkelstein condition)?

Diagnosis: Kinetics Optimization. Analysis: Adding NaI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a better leaving group. Caveat: While effective for simple alkyl chains, for this specific "mustard-like" system, the rate-determining step is often the aziridinium formation. However, iodide can accelerate the initial step.

Solution:

  • Yes, but with caution. Add 10 mol% NaI . Monitor closely for elimination products, as the iodide is also more labile towards elimination.

  • Alternative: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility of the nucleophile and coordination with the leaving group, often accelerating substitution without increasing temperature.
    

Experimental Optimization Data

The following table summarizes the impact of reaction variables on the ratio of Substitution (


)  vs. Elimination (E2)  vs. Dimerization .
VariableConditionOutcomeRecommendation
Solvent Ethanol / MeOHHigh Solvolysis (Ether byproduct)AVOID
Acetonitrile (ACN) High Substitution / Clean Profile PREFERRED
DMF / DMSOGood Rate / Difficult WorkupUse if solubility requires
Base NaH / KOtBuHigh Elimination (Vinyl indoline)AVOID

/

High Substitution PREFERRED
TEA / PyridineModerate Yield / Quaternization riskUse DIPEA if organic base needed
Temp > 80°CIncreased Elimination & PolymerizationKeep < 65°C
Stoichiometry 1:1 (Nu:Electrophile)High DimerizationUse 1.5–3.0 equiv of Nucleophile

Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways. Your goal is to maximize the Green Path while suppressing the Red Paths .

ReactionPathways Start 1-(2-bromoethyl)indoline (Electrophile) Azir Aziridinium Ion (Active Intermediate) Start->Azir Intramolecular Attack (Fast) Vinyl N-Vinyl Indoline (Elimination Product) Start->Vinyl + Strong Base/Heat (Path B: E2 Elimination) Dimer Quaternary Dimer (Polymerization) Start->Dimer + Self (High Conc.) (Path C: Dimerization) Product Target Product (Alkylated Nucleophile) Azir->Product + Nucleophile (Path A: Desired) Alcohol Alcohol/Ether (Solvolysis) Azir->Alcohol + H2O/ROH (Path D: Hydrolysis)

Caption: Mechanistic divergence of 1-(2-bromoethyl)indoline. The aziridinium intermediate (yellow) is the gateway to the product but also susceptible to hydrolysis.

Standard Operating Procedure (SOP)

Protocol: N-Alkylation of a Secondary Amine with 1-(2-bromoethyl)indoline

  • Preparation:

    • Dry Acetonitrile (ACN) over molecular sieves.

    • Ensure 1-(2-bromoethyl)indoline is fresh (store at -20°C, protected from light). If it is dark brown/black, purify via rapid silica filtration (DCM/Hexane) before use.

  • Setup:

    • To a round-bottom flask, add Target Amine (1.5 equiv) and

      
       (2.0 equiv) .
      
    • Suspend in ACN (concentration relative to amine = 0.2 M).

    • Heat to 50°C under Nitrogen atmosphere.

  • Addition:

    • Dissolve 1-(2-bromoethyl)indoline (1.0 equiv) in a minimal amount of ACN.

    • Add this solution dropwise to the reaction mixture over 30 minutes. Rationale: Keeps electrophile concentration low to prevent dimerization.

  • Monitoring:

    • Monitor by TLC or LC-MS. Look for the disappearance of the bromide (often non-UV active, requires stain like Dragendorff or Iodine) and appearance of the product mass.

    • Note: If the reaction stalls, add Cs2CO3 (0.2 equiv) or NaI (0.1 equiv) .

  • Workup:

    • Filter off inorganic solids.

    • Concentrate filtrate.

    • Crucial: Do not overheat during evaporation (keep bath < 40°C).

    • Purify via Column Chromatography. (Note: The product is likely basic; use TEA-treated silica or basic alumina if streaking occurs).

References

  • Synthesis and Reactivity of N-Haloalkyl Indolines

    • Source: PrepChem. "Synthesis of 3-(2-bromoethyl)-indole" (Analogous chemistry for N-substituted variants).
    • URL:[Link]

  • Aziridinium Ion Stability in Indole Systems

    • Title: Sigmatropic reactions of the aziridinyl semiquinone species.[1] Why aziridinyl benzoquinones are metabolically more stable than aziridinyl indoloquinones.

    • Source:Biochemistry (via PubMed), 2000. (Mechanistic insight into the lability of indoline-aziridine systems).
    • URL:[Link]

  • Application in Drug Synthesis (Silodosin Intermediates)
  • General Alkylation Methodologies for Indolines

    • Title: Recent Advances in Metal-catalyzed Alkylation... of Indole/indoline.[2]

    • Source:Chem. Asian J., 2020.[2][3]

    • URL:[Link]

Sources

Technical Support Center: Impurity Analysis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of "1-(2-bromoethyl)-2,3-dihydro-1H-indole" (also known as 1-(2-bromoethyl)-indoline). This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the identification and characterization of impurities by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting & FAQs

This section addresses specific questions and challenges that may arise during your analytical workflow.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. What are the first steps for identification?

A1: An unexpected peak indicates the presence of an impurity. A systematic approach is crucial for efficient identification.

Initial Assessment:

  • Reproducibility Check: Re-inject the same sample to ensure the peak is not an artifact from the injection process or a system bubble.

  • Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out contamination from the solvent or carryover from a previous injection.

  • UV Spectral Analysis: If you are using a Photodiode Array (PDA) detector, compare the UV spectrum of the impurity peak with your main peak. A similar spectrum suggests a related substance, while a dissimilar spectrum could indicate a starting material, reagent, or a degradation product with a different chromophore.

  • Spiking Study: If you have standards of suspected impurities (e.g., the indoline starting material), inject a sample spiked with a small amount of the standard. If the impurity peak increases in area, you have tentatively identified it.

The logical workflow for identifying an unknown peak is outlined below.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Preliminary Identification (HPLC-UV) cluster_2 Phase 3: Structural Confirmation A Unexpected Peak Observed in HPLC B Check Reproducibility (Re-inject Sample) A->B C Run Blank Injection (Check for Carryover/Solvent Peaks) B->C D Analyze UV Spectrum (Requires PDA Detector) C->D E Compare Impurity UV Spectrum to Main Compound D->E G Tentative Identification (or Classification) E->G F Perform Spiking Study with Known Standards F->G H Isolate Impurity (e.g., Prep-HPLC) G->H I LC-MS Analysis (Determine Molecular Weight) G->I J NMR Spectroscopy (1H, 13C, COSY, HSQC) H->J K Unambiguous Structure Elucidation I->K J->K

Caption: Workflow for HPLC Impurity Identification.

Q2: What are the most common impurities associated with the synthesis and storage of 1-(2-bromoethyl)-indoline?

A2: Impurities can originate from starting materials, side reactions during synthesis, or degradation upon storage. The synthesis of 1-(2-bromoethyl)-indoline typically involves the N-alkylation of indoline, a reaction that can produce several predictable byproducts.[1][2][3]

Causality of Impurity Formation:

  • Starting Materials: Incomplete reaction will leave residual indoline.

  • Side Reactions: The N-alkylation of indoles/indolines requires a base to deprotonate the nitrogen.[1][3] This basic environment can promote an E2 elimination reaction on the bromoethyl group of the product, forming an alkene.[4][5] Additionally, if 1,2-dibromoethane is used as the alkylating agent, a second substitution can occur where another indoline molecule displaces the remaining bromide, leading to a dimer.

  • Degradation: The C-Br bond is susceptible to nucleophilic substitution, particularly hydrolysis if water is present, leading to the corresponding alcohol.[4]

The diagram below illustrates these formation pathways.

G Indoline Indoline (Starting Material) Product 1-(2-bromoethyl)-indoline (Target Compound) Indoline->Product N-Alkylation AlkylatingAgent Br-CH2-CH2-Br (Alkylating Agent) AlkylatingAgent->Product Dimer 1,2-di(indolin-1-yl)ethane (Dimer Impurity) Product->Dimer + Indoline Vinyl 1-vinylindoline (Elimination Impurity) Product->Vinyl Elimination Alcohol 1-(2-hydroxyethyl)-indoline (Hydrolysis Impurity) Product->Alcohol Hydrolysis Base Base (e.g., K2CO3) Base->Vinyl Water H2O (Moisture) Water->Alcohol

Caption: Potential Impurity Formation Pathways.

Summary of Common Impurities:

Impurity NameStructureOriginExpected HPLC Elution Order (RP-HPLC)
1-(2-hydroxyethyl)-indolineIndoline-CH₂CH₂-OHDegradation (Hydrolysis)1 (Most Polar)
IndolineIndoline-HStarting Material2
1-(2-bromoethyl)-indoline Indoline-CH₂CH₂-Br Product 3
1-vinylindolineIndoline-CH=CH₂Side Reaction (Elimination)4
1,2-di(indolin-1-yl)ethaneIndoline-CH₂CH₂-IndolineSide Reaction (Dimerization)5 (Least Polar)
Q3: Can you provide a robust starting HPLC method for purity analysis?

A3: Absolutely. A reversed-phase gradient method is an excellent starting point for resolving the main compound from its potential impurities.[6][7] This method is designed to provide good initial separation, which can then be optimized for your specific sample and system.

Protocol: HPLC Method for Impurity Profiling

1. System and Column:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Kromasil C18, 4.6 x 150 mm, 5 µm (or equivalent high-quality C18 column).

  • Column Temperature: 30 °C

2. Mobile Phase:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a common mobile phase modifier that helps to protonate silanol groups on the column and any basic analytes, leading to improved peak shape and consistent retention.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Q4: My main peak is over 99% pure by HPLC, but the ¹H NMR spectrum shows small, unidentifiable signals. What could be the issue?

A4: This is a common scenario that highlights the complementary nature of HPLC and NMR. HPLC-UV measures purity based on chromophoric response, while NMR is sensitive to all proton-containing molecules, regardless of their UV activity.[8]

Possible Explanations:

  • Co-eluting Impurities: An impurity may have the exact same retention time as your main product under your current HPLC conditions. While invisible to HPLC, its unique signals will appear in the NMR spectrum.

  • Non-Chromophoric Impurities: The impurity may lack a significant UV chromophore and thus be "invisible" to the UV detector, but it will be readily detected by NMR. Examples include grease, solvent residues (e.g., ethyl acetate, hexane), or aliphatic byproducts.

  • NMR-Specific Artifacts: Ensure the signals are not from the NMR solvent itself (e.g., residual CHCl₃ in CDCl₃, water), silicone grease, or spinning sidebands.

Troubleshooting Steps:

  • Optimize HPLC Selectivity: Change the mobile phase (e.g., switch from acetonitrile to methanol) or the column stationary phase (e.g., use a Phenyl-Hexyl or C8 column) to try and resolve the co-eluting peak.[9]

  • Use a Universal Detector: If available, analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to visualize non-UV active impurities.

  • Focus on NMR Interpretation: Carefully analyze the "impurity" signals in the NMR. Their chemical shift, multiplicity, and integration can provide direct structural clues. See the table in Q5 for guidance.

Q5: What are the key ¹H NMR signals that can help me distinguish the product from its most common impurities?

A5: ¹H NMR is a powerful tool for identifying specific impurities, as each molecule has a unique proton fingerprint.[10][11] The most informative regions are the vinyl region (for the elimination product) and the aliphatic region, where the signals for the ethyl chain appear.

Key Diagnostic ¹H NMR Signals (Approximate shifts in CDCl₃):

CompoundKey Diagnostic Signals (ppm)Rationale for Identification
Product: 1-(2-bromoethyl)-indoline~3.6 (t, 2H, -CH₂-Br) ~3.8 (t, 2H, N-CH₂-)Two distinct triplets for the A₂B₂ system of the bromoethyl chain.
Impurity: Indoline~3.7 (br s, 1H, -NH) Aromatic/aliphatic shifts differ from N-substituted analogs.Presence of a broad, exchangeable N-H proton signal.
Impurity: 1-(2-hydroxyethyl)-indoline~3.8 (t, 2H, -CH₂-OH) ~3.6 (t, 2H, N-CH₂-) Broad OH signalThe -CH₂-OH triplet is shifted upfield compared to the -CH₂-Br signal. The OH proton is a broad singlet.
Impurity: 1-vinylindoline~7.0 (dd, 1H, N-CH=) ~5.2 (d, 1H, =CH₂) ~4.8 (d, 1H, =CH₂)Characteristic signals in the alkene region (4.5-7.5 ppm) with distinct coupling patterns.
Impurity: 1,2-di(indolin-1-yl)ethane~3.5 (s, 4H, -N-CH₂-CH₂-N-)A single, sharp singlet for the four equivalent protons of the central ethyl bridge.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are critical for confirming assignments.

For unambiguous assignment, especially with overlapping signals, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[8][10] COSY will show which protons are coupled to each other (e.g., confirming the N-CH₂-CH₂-Br chain), while HSQC correlates protons directly to their attached carbons.

References

  • ResearchGate. Identification of indole derivatives by two-dimensional NMR-based... Available from: [Link]

  • Wikipedia. Haloalkane. Available from: [Link]

  • The Hebrew University of Jerusalem. Biodegradation of haloalkanes. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • ACS Publications. Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. Available from: [Link]

  • Chemrevise. 3.3 Halogenoalkanes. Available from: [Link]

  • Chemeurope.com. Haloalkane. Available from: [Link]

  • Knockhardy Publishing. HALOALKANES (HALOGENOALKANES). Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Available from: [Link]

  • PubMed Central. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(2-bromoethyl)-indole. Available from: [Link]

  • Google Patents. US7067676B2 - N-alkylation of indole derivatives.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Nature. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Available from: [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. Available from: [Link]

  • Agilent. HPLC Method Development: Standard Practices and New Columns. Available from: [Link]

  • YouTube. in the chemical literature: N-alkylation of an indole. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Absolute Purity Assessment of 1-(2-bromoethyl)-2,3-dihydro-1H-indole via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-bromoethyl)-2,3-dihydro-1H-indole (also known as 1-(2-bromoethyl)indoline) is a reactive intermediate frequently employed in the synthesis of complex pharmaceutical scaffolds.[1] Its structural integrity is compromised by two factors: the thermal instability of the alkyl bromide moiety and the potential for intermolecular self-alkylation (dimerization) driven by the nucleophilic indoline nitrogen.

Traditional purity assays like HPLC-UV often fail to capture the "true" mass balance due to non-uniform extinction coefficients between the product and its degradation species (e.g., quaternary ammonium salts). This guide details a Quantitative NMR (qNMR) protocol that serves as a primary ratio method, offering SI-traceable purity assessment without the need for an identical reference standard.[2][3]

Part 1: Strategic Comparison of Analytical Methodologies

The following table contrasts qNMR with industry-standard alternatives for this specific analyte.

Table 1: Comparative Analysis of Purity Assessment Methods

FeatureqNMR (Recommended) HPLC-UV GC-MS
Principle Primary ratio method (molar response).[2]Secondary method (chromatographic separation + UV absorption).Thermal volatilization + Mass spec.
Reference Standard Not Required (Any certified IS works).Required (Must match analyte exactly).Required for quantification.
Accuracy Absolute purity (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1%).
Relative purity (Area %).[3]Relative purity.
Bias Source Weighing errors, peak overlap.Response factor differences; UV-inactive impurities invisible.Thermal degradation inside the injector port (dehydrohalogenation).
Suitability High (Non-destructive, rapid).Medium (Requires response factor determination).Low (Risk of artifact formation).
Decision Logic for Method Selection

The following decision tree illustrates when to deploy qNMR over HPLC for this specific molecule.

method_selection Start Start: Purity Assessment IsRefAvailable Is a Certified Reference Standard of the Analyte Available? Start->IsRefAvailable ThermalStable Is the sample thermally stable (>150°C)? IsRefAvailable->ThermalStable Yes UseqNMR RECOMMENDED: Use qNMR (Absolute Quantification) IsRefAvailable->UseqNMR No (Standard Situation) UVResponse Do impurities have known UV Response Factors? ThermalStable->UVResponse No UseGC Use GC-MS (Volatile Analysis) ThermalStable->UseGC Yes UVResponse->UseqNMR No (Avoids Bias) UseHPLC Use HPLC-UV (Relative Quantification) UVResponse->UseHPLC Yes

Figure 1: Decision logic for selecting qNMR as the primary validation tool for 1-(2-bromoethyl)indoline.

Part 2: Technical Methodology (qNMR)

Chemical Causality & Solvent Selection[4][5]
  • The Problem: 1-(2-bromoethyl)indoline contains a basic nitrogen and a leaving group (bromide). In solution, it can undergo slow dimerization to form a quaternary ammonium salt.

  • Solvent Choice: Chloroform-d (

    
    )  is the standard solvent due to excellent solubility.
    
    • Risk:[4] Commercial

      
       is often acidic (HCl formation), which accelerates degradation.
      
    • Mitigation: Use

      
       treated with anhydrous 
      
      
      
      or basic alumina immediately prior to use, or use a fresh ampoule of "Silver Foil" stabilized
      
      
      .
  • Internal Standard (IS) Selection:

    • 1,3,5-Trimethoxybenzene (TMB):

      • Signal: Singlet at

        
         ~6.1 ppm (9H).
        
      • Rationale: This region is typically free of signals from the indoline core (aromatics at 6.5-7.2 ppm) and the alkyl chain (3.0-4.0 ppm). It is non-reactive and stable.[5]

Experimental Protocol

Prerequisites:

  • Balance precision:

    
     mg (Minimum).[6]
    
  • NMR Frequency: 400 MHz or higher.[1][7]

  • Relaxation Delay (

    
    ): Calculated as 
    
    
    
    (typically 30–60 seconds to ensure 99.3% magnetization recovery).

Step-by-Step Workflow:

  • Gravimetry (The Critical Step):

    • Weigh approximately 10–15 mg of the Internal Standard (TMB) directly into a weighing boat. Record mass to 0.01 mg (

      
      ).
      
    • Weigh approximately 15–20 mg of the Analyte (1-(2-bromoethyl)indoline) into the same weighing boat (or directly into the vial if using difference weighing). Record mass (

      
      ).
      
    • Note: Co-weighing minimizes evaporation errors.

  • Solvation:

    • Dissolve the mixture in 0.6 mL of neutralized

      
      .
      
    • Transfer to a high-precision 5mm NMR tube. Cap immediately.

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 or 32 (sufficient for S/N > 200).

    • Relaxation Delay (

      
      ): 60 seconds  (Critical for quantitative accuracy).
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Manual phasing is required (automatic routines often fail subtle baseline issues).

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

    • Integration: Define integration ranges manually. Do not include

      
       satellites if possible, or include them consistently for both IS and Analyte.
      
Spectral Interpretation & Calculation

Target Signals:

  • Internal Standard (TMB): Singlet at 6.1 ppm (Integral value normalized to 9).

  • Analyte (Product):

    • The

      
      -ethyl protons (
      
      
      
      ) appear as a triplet around 3.45 – 3.55 ppm .
    • The bromo-ethyl protons (

      
      ) appear as a triplet around 3.55 – 3.65 ppm .
      
    • Selection: Use the aromatic region (6.5 – 7.2 ppm) if it is free of starting material (indoline). If starting material is present, use the

      
       triplet  as the specific quantifier, as indoline lacks this chain. Ideally, integration of the 4 aromatic protons is most robust if the sample is chemically clean of other aromatics.
      

Calculation Formula:



Where:

  • 
    : Purity of the sample (%).[6][8]
    
  • 
    : Integrated area of Analyte and Internal Standard.
    
  • 
    : Number of protons (e.g., 4 for Indoline aromatic, 9 for TMB).
    
  • 
    : Molar mass of Analyte (226.11  g/mol ) and IS (168.19  g/mol ).
    
  • 
    : Mass of Analyte and IS (mg).
    
  • 
    : Certified purity of the Internal Standard (as decimal, e.g., 0.999).
    

Part 3: Visualizing the Workflow

The following diagram outlines the rigorous operational workflow required to minimize error propagation.

qnmr_workflow Weighing 1. Metrological Weighing (±0.01 mg) Co-dissolution Acquisition 2. NMR Acquisition (d1 > 5*T1, 90° Pulse) Weighing->Acquisition Processing 3. Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation 4. Purity Calculation (Stoichiometric Ratio) Processing->Calculation SolventCheck Check Solvent Acidity (Avoid Degradation) SolventCheck->Weighing IS_Select IS: 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm) IS_Select->Weighing

Figure 2: Step-by-step qNMR operational workflow ensuring data integrity.

References

  • International Council for Harmonisation (ICH). (2023).[4][9][10] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[9][11] Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2782. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5–26. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-bromoethyl)-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and research integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-bromoethyl)-2,3-dihydro-1H-indole (also known as 1-(2-bromoethyl)indoline). As a halogenated heterocyclic compound, it requires specific procedures to mitigate risks associated with its reactivity and potential toxicity. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.

Part 1: Hazard Assessment & Risk Mitigation

Before handling, it is crucial to understand the potential hazards. The bromoethyl moiety suggests the compound is an alkylating agent, which carries inherent risks.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][3][4]

  • Harmful if Swallowed or Absorbed: Acute toxicity is a potential concern, as seen in related bromo-compounds.[4]

This assessment dictates the need for stringent personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) & Engineering Controls

Adherence to proper PPE is the first line of defense against exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesProvides chemical resistance against halogenated organic compounds.[1] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or face shieldProtects against splashes and aerosols. Standard safety glasses are insufficient.[3]
Body Protection Long-sleeved laboratory coatPrevents incidental skin contact.[1]
Respiratory Not required if handled in a fume hoodA NIOSH-approved respirator may be necessary if a fume hood is not available or during a large spill.[3]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as halogenated organic waste . Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.

Immediate Spill Management

Accidental spills must be addressed immediately to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[1] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.

Waste Collection and Segregation

Proper segregation is critical for a compliant waste management program.

  • Designate a Waste Container: Use a clearly labeled, non-reactive container with a secure screw-top lid. The container must be marked "Halogenated Organic Waste" and list all contents, including this compound.

  • Collect Waste:

    • Neat Chemical: Collect any unused or unwanted solid/liquid chemical directly into the designated waste container.

    • Contaminated Materials: All items that have come into direct contact with the chemical, including pipette tips, gloves, weigh boats, and absorbent pads from spills, must be placed in the same halogenated waste container.[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidizing agents or reducing agents.[5][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_main Disposal & Decontamination cluster_final Final Steps start Start: Need to dispose of This compound ppe Don appropriate PPE: Nitrile Gloves, Goggles, Lab Coat start->ppe hood Work inside a certified chemical fume hood ppe->hood is_spill Is this a spill? hood->is_spill spill_protocol Follow Spill Protocol: 1. Contain with inert absorbent 2. Collect into waste container 3. Decontaminate area is_spill->spill_protocol Yes waste_collection Routine Waste Collection: Place chemical and contaminated materials into Halogenated Organic Waste container is_spill->waste_collection No seal_container Securely seal waste container and ensure it is properly labeled spill_protocol->seal_container waste_collection->seal_container decon Decontaminate all equipment and work surfaces used seal_container->decon contact_ehs Contact institutional EHS for waste pickup decon->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Part 3: Decontamination and Final Disposal

Thorough decontamination of laboratory equipment and surfaces is a mandatory final step to prevent cross-contamination and ensure a safe working environment for future experiments and personnel.[9][10]

Equipment and Glassware Decontamination
  • Initial Rinse: Rinse all glassware and equipment that contacted the chemical with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This rinse solvent must be collected and disposed of as halogenated organic waste.

  • Secondary Wash: Wash the rinsed equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water and allow to dry completely.

Work Surface Decontamination
  • Wipe down the interior surfaces of the fume hood and any benchtops where the chemical was handled.

  • Use a cloth dampened with a solvent, followed by a standard laboratory cleaning agent.

  • Dispose of all cleaning materials as hazardous waste.

Final Waste Disposal

Once the waste container is full, securely seal it and arrange for pickup through your institution's EHS department. EHS will coordinate with a licensed hazardous waste disposal company. The most common disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility, which ensures complete destruction of the molecule and prevents its release into the environment.[1]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 1 (Analogous Compound). Thermo Fisher Scientific.

  • 11. ChemicalBook.

  • 5 (Analogous Moiety). Spectrum Chemical.

  • 2. PubChem, National Institutes of Health.

  • . Sigma-Aldrich.

  • 3. Fisher Scientific.

  • 4. Thermo Fisher Scientific.

  • 12 (Analogous Moiety). European Chemicals Agency (ECHA).

  • 6. Carl ROTH.

  • 13. Fisher Scientific.

  • 14. PubChem, National Institutes of Health.

  • 15. National Institute of Standards and Technology.

  • 16. Enamine.

  • 8. CDH Fine Chemical.

  • 17. European Chemicals Agency.

  • 18. Sigma-Aldrich.

  • 9. Triumvirate Environmental.

  • 19. ChemScience.

  • 20. UC San Diego.

  • 7. Cole-Parmer.

  • 21. Aport.

  • 22. PubChem, National Institutes of Health.

  • 23. European Chemicals Agency (ECHA).

  • 24. European Chemicals Agency.

  • 25. Fluorochem.

  • 26. Massachusetts Institute of Technology.

  • 10. Boston University Environmental Health & Safety.

  • 27. Nature Communications.

Sources

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